Vincosamide

Catalog No.
S1525175
CAS No.
23141-27-7
M.F
C26H30N2O8
M. Wt
498.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vincosamide

CAS Number

23141-27-7

Product Name

Vincosamide

IUPAC Name

(1R,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one

Molecular Formula

C26H30N2O8

Molecular Weight

498.5 g/mol

InChI

InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18-,19-,21-,22+,23-,25+,26+/m1/s1

InChI Key

LBRPLJCNRZUXLS-AZVRXDBZSA-N

SMILES

Array

Synonyms

vincosamide

Canonical SMILES

C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4

Isomeric SMILES

C=C[C@@H]1[C@@H]2C[C@@H]3C4=C(CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6N4

The exact mass of the compound Vincosamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Supplementary Records. It belongs to the ontological category of monoterpenoid indole alkaloid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N β d glucopyranosyl vincosamide accumulation in plant organs

Author: Smolecule Technical Support Team. Date: February 2026

Organ-Specific Accumulation & Light Regulation

The following tables consolidate key findings on GPV distribution and the factors influencing its accumulation.

Table 1: GPV Accumulation in Different Plant Organs of *Psychotria leiocarpa* This data is derived from field-grown plants [1].

Plant Organ GPV Content (% of Dry Weight)
Leaves 2.5%
Fruit Pulp 1.5%
Stems 0.2%
Seeds 0.1%
Roots Not Detected

Table 2: Factors Regulating GPV Accumulation in Seedlings This information is synthesized from multiple studies on aseptic seedlings and light treatments [1] [2].

Factor Effect on GPV Accumulation Notes / Experimental Context
Organ Specificity Restricted to shoots Not detected in roots [1].
Light Exposure Increases accumulation Independent of sucrose supply in the culture medium [1].
Light Quality Stimulated by Blue and Far-Red light White light also induces accumulation in a photosynthesis-independent fashion [2].
Plant Development Highly dynamic Changes during development and reproductive organogenesis; highest concentrations found in floral buds and flowers [2].

Experimental Workflows for Key Findings

Here are the methodologies used in the cited research to establish the above data.

Experiment 1: Establishing Organ-Specific Accumulation

This protocol was used to generate the data in Table 1 [1].

  • Plant Material: Field-grown Psychotria leiocarpa plants.
  • Sample Collection: Leaves, fruit pulp, stems, seeds, and roots were collected.
  • Alkaloid Isolation: The indole alkaloid was isolated from the leaves.
  • Structure Elucidation: The structure was determined to be N,β-D-glucopyranosyl vincosamide (GPV) using spectroscopic analysis.
  • Quantification: The amounts of GPV in different organs were determined and expressed as a percentage of dry weight.
Experiment 2: Investigating Light Regulation in Seedlings

This protocol was used to establish the light-dependent accumulation of GPV, as summarized in Table 2 [1] [2].

  • Plant Material: Aseptic seedlings of Psychotria leiocarpa.
  • Growth Conditions: Seedlings were grown under controlled conditions.
  • Light Treatments:
    • Seedlings were exposed to light, with some experiments varying the light quality (e.g., blue, far-red, white) [2].
    • Control treatments involved growing seedlings in darkness.
    • The supply of sucrose in the culture medium was manipulated to test for energy dependency [1].
  • Age-Dependent Analysis: GPV accumulation was measured in seedlings of different ages [1].
  • Measurement: GPV levels in the shoots and roots of the seedlings were analyzed and quantified.

Mechanism of Light Regulation and Proposed Workflow

The accumulation of GPV is tightly regulated by light. The diagram below integrates the experimental workflow with the hypothesized molecular mechanism based on general plant redox biology [2] [3].

gpv_light_regulation cluster_workflow Experimental Workflow cluster_mechanism Proposed Molecular Mechanism Light Light Controlled Light Treatment Controlled Light Treatment Light->Controlled Light Treatment (Blue, Far-red, White) Photoreceptors Photoreceptors Light->Photoreceptors Signal Perception GPV Measurement GPV Measurement Controlled Light Treatment->GPV Measurement Plant Tissue Harvest Data Analysis Data Analysis GPV Measurement->Data Analysis HY5 Transcription Factor HY5 Transcription Factor Photoreceptors->HY5 Transcription Factor Stabilization Redox Metabolism Redox Metabolism HY5 Transcription Factor->Redox Metabolism Transcriptional Regulation Redox Metabolism->GPV Measurement Antioxidant GPV Accumulation Antioxidant GPV Accumulation Redox Metabolism->Antioxidant GPV Accumulation Oxidative Stress Protectant

Diagram of GPV light regulation, integrating experimental workflow and molecular mechanism.

Research Applications and Implications

The dynamic and light-regulated accumulation of GPV has significant implications for both basic and applied research [2]:

  • Stress Physiology: GPV functions as an effective antioxidant, and its light-induced accumulation helps maintain redox balance, contributing to the plant's tolerance to high doses of UV-B radiation.
  • Biomass Optimization: Understanding how light conditions stimulate GPV accumulation provides a means to improve alkaloid yields in plant biomass for potential pharmacological applications.

Limitations and Future Research

It is important to note that the detailed quantitative data on organ-specific accumulation comes from a single study published in 2004 [1]. While more recent research confirms the light-regulation and antioxidant role of GPV [2], a comprehensive, contemporary quantitative profile across plant organs under various controlled conditions would be a valuable addition to the scientific literature.

References

Vincosamide acetylcholinesterase AChE inhibition activity

Author: Smolecule Technical Support Team. Date: February 2026

Documented Activities of Vincosamide

This compound is a natural compound identified in plants from the Psychotria genus, such as Psychotria leiocarpa [1]. The table below summarizes its known biological activities based on current literature.

Activity Description & Context
Anti-cholinesterase Activity Mentioned as a known property, though specific data on its potency (e.g., IC50) against AChE or BuChE is not provided in the search results [1].
Anti-inflammatory Effects Documented to reduce chemically-induced inflammation in mouse models [1].
Anti-tumor Effects Demonstrates efficacy in inhibiting proliferation, migration, and invasion of Hepatocellular Carcinoma (HCC) cells, and promotes apoptosis [1].

The search results indicate that This compound's role in inhibiting acetylcholinesterase is not the primary focus of recent research. Investigations have shifted more towards its potent anti-inflammatory and anti-cancer properties [1].

Proposed Mechanism in Cancer Cells

Research on this compound's anti-cancer activity suggests a multi-target mechanism. The diagram below outlines the key signaling pathways it influences based on studies in hepatocellular carcinoma cells.

G cluster_path1 PI3K/AKT/mTOR Pathway cluster_path2 Metastasis & Stemness Vinco This compound AKT AKT Phosphorylation Vinco->AKT Inhibits mTOR mTOR Phosphorylation Vinco->mTOR Inhibits PTEN PTEN Expression Vinco->PTEN Promotes Src Src Vinco->Src Suppresses Ras Ras Vinco->Ras Suppresses MMP9 MMP9 Vinco->MMP9 Suppresses CXCR4 CXCR4 Vinco->CXCR4 Suppresses EpCAM EpCAM Vinco->EpCAM Suppresses CD133 CD133 Vinco->CD133 Suppresses CD44 CD44 Vinco->CD44 Suppresses Caspase3 Caspase-3 Activity Vinco->Caspase3 Activates AKT->mTOR Activates PTEN->AKT Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Promotes

This compound's multi-target mechanism in HCC cells, impacting key signaling pathways, metastasis, and apoptosis.

References

Vincosamide pharmacokinetics and basic ADME profile

Author: Smolecule Technical Support Team. Date: February 2026

Standard ADME Experimental Methodologies

Although data for Vincosamide itself is lacking, the core requirements of ADME profiling follow established experimental protocols. The table below outlines the detailed methodologies for key experiments that would be conducted to build its ADME profile.

ADME Process Common In Vitro/In Vivo Models Key Experimental Protocols & Methodologies
Absorption Caco-2 cell assay [1] Cultured human colon carcinoma cell monolayers; measure apparent permeability (Papp); test bidirectional transport for efflux.
Distribution Plasma Protein Binding (PPB) assay [2] [3] Use equilibrium dialysis or ultrafiltration with plasma; calculate fraction unbound (fu).
Metabolism Metabolic stability assay [1] Incubate with liver microsomes or hepatocytes; sample at time points; use LC-MS/MS to calculate half-life and intrinsic clearance.
Excretion Mass Balance / Bile Duct Cannulated (BDC) study [1] Administer radiolabeled compound to animals; collect and analyze excreta (bile, urine, feces) to quantify routes of elimination.

Visualizing the ADME Workflow

The following diagram illustrates the logical workflow and key decision points in a standard ADME screening process for a new chemical entity, which would be applicable to a compound like this compound.

workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_interactions Drug Interaction Potential cluster_distribution Distribution cluster_excretion Excretion Start Compound of Interest (e.g., this compound) A1 In Vitro Permeability (Caco-2, PAMPA) Start->A1 A2 Solubility & Dissolution Testing Start->A2 M1 Metabolic Stability (Microsomes/Hepatocytes) A1->M1 High Permeability? A2->M1 Adequate Solubility? M2 Metabolite Identification (LC-MS/MS) M1->M2 Identify Major Pathways M3 Enzyme Phenotyping (CYP Reaction Phenotyping) M1->M3 Determine Enzymes Responsible I1 Enzyme Inhibition (CYP Inhibition) M3->I1 I2 Enzyme Induction M3->I2 D1 Plasma Protein Binding (Equilibrium Dialysis) I1->D1 I2->D1 D2 Tissue Distribution Studies D1->D2 Low Protein Binding? E1 Mass Balance Study (Bile Duct Cannulated Models) D2->E1 End In Vivo Pharmacokinetic Study E1->End Data Integration & PK Profile

A standard ADME screening workflow integrates in vitro and in vivo data to build a compound's pharmacokinetic profile.

References

Technical Guide: Light Regulation of Vincosamide Biosynthesis in Medicinal Plants

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vincosamide Compounds and Their Significance

N,β-d-glucopyranosyl this compound (GPV) is a biologically active monoterpene indole alkaloid (MIA) that has attracted significant scientific interest due to its potent antioxidant properties and potential pharmacological applications. This compound accumulates primarily in Psychotria leiocarpa and related medicinal plant species, where it functions as a crucial oxidative stress protectant against environmental challenges, particularly UV-B radiation [1]. Unlike many other MIAs that serve antifeedant or allelopathic roles, GPV appears to specialize primarily in redox balance maintenance, making it an intriguing subject for both basic plant physiology research and applied drug development. The compound's specific organ distribution—with highest concentrations found in reproductive structures like floral buds and flowers—suggests a developmentally regulated biosynthesis that may be strategically optimized for plant reproductive success [1].

The pharmaceutical relevance of GPV and related this compound compounds stems from their enhanced antioxidant capacity compared to structurally similar alkaloids [1]. In vitro studies have demonstrated that GPV exhibits superior free radical scavenging activity, suggesting potential applications in nutraceuticals, cosmetics, and preventive medicine focused on oxidative stress-related pathologies. Furthermore, the light-inducible nature of GPV accumulation provides a unique opportunity to explore the molecular mechanisms linking environmental sensing to specialized metabolism in plants, with potential applications in metabolic engineering for enhanced compound production [1] [2]. As drug development professionals seek more sustainable production methods for plant-derived bioactive compounds, understanding and leveraging the light regulation of GPV biosynthesis becomes increasingly valuable.

Light Regulation of GPV Accumulation and Biosynthesis

Photoregulation Mechanisms

The accumulation of GPV in plant tissues is profoundly influenced by light conditions, exhibiting a complex dependence on multiple photoreceptor systems and signaling pathways. Research has demonstrated that GPV accumulation is strictly light-dependent, with white light inducing biosynthesis even when photosynthesis is inhibited, indicating a photosynthesis-independent regulation [1]. This places GPV regulation within the realm of photomorphogenic rather than purely energetic responses. Specifically, blue and far-red wavelengths have been identified as particularly effective in stimulating GPV accumulation, implicating both cryptochromes/phototropins (blue light receptors) and phytochromes (far-red light receptors) in the perception and signal transduction mechanisms [1].

The molecular basis for this light regulation appears to involve phytochrome-mediated signaling pathways that transduce light signals into gene expression changes. Phytochromes regulate gene expression largely by controlling the stability and activity of PHYTOCHROME INTERACTING FACTORS (PIFs), which are key negative regulators of photomorphogenesis [3]. In darkness, PIFs accumulate and repress light-responsive genes, including potentially those involved in MIA biosynthesis. Upon light perception, phytochromes are activated and trigger the degradation of PIF proteins via the ubiquitin-proteasome system, thereby derepressing their target genes [3]. Additionally, phytochromes inhibit CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1), another key negative regulator of light signaling, further promoting the expression of light-responsive genes [3]. These conserved light signaling components likely interface with transcriptional regulators specific to the MIA biosynthetic pathway to coordinately regulate GPV accumulation in response to light.

Light Quality Effects and Organ-Specific Distribution

The spectral composition of light significantly influences GPV accumulation patterns, with different wavelength classes exerting distinct effects:

  • Blue light (430-450 nm): Strongly promotes GPV biosynthesis, likely through cryptochrome-mediated activation of transcription factors targeting alkaloid pathway genes [1] [2].
  • Far-red light (700-750 nm): Also stimulates GPV accumulation, suggesting involvement of phytochrome A signaling in the regulatory network [1].
  • Red light (650-680 nm): Shows less consistent effects on GPV specifically, though it strongly promotes related MIAs like vindoline and catharanthine in Catharanthus roseus [4].
  • UV-B radiation (280-315 nm): While not directly promoting GPV accumulation, triggers oxidative stress that demonstrates GPV's protective function [1].

The tissue-specific distribution of GPV further reflects its functional specialization and regulatory complexity. GPV accumulation demonstrates strict organ preference, with highest concentrations occurring in reproductive structures—particularly floral buds and flowers—while vegetative tissues maintain lower levels [1]. This pattern suggests developmental regulation superimposed upon environmental light responsiveness, possibly related to the high metabolic activity and vulnerability to oxidative damage in reproductive tissues. The dynamic nature of GPV pools during development and in response to changing light conditions indicates a highly regulated biosynthesis that integrates both endogenous developmental programs and exogenous environmental signals [1].

Biosynthetic Pathway of this compound Derivatives

Overview of Monoterpene Indole Alkaloid Pathway

The biosynthesis of GPV follows the general MIA framework initiated by the condensation of tryptamine and secologanin to form strictosidine, the universal precursor of all MIAs [5] [6]. This central pathway is highly conserved across MIA-producing plants in the Apocynaceae, Rubiaceae, and Loganiaceae families, though downstream specialization leads to distinct profiles of final products in different species [5] [6]. The evolutionary origin of MIA biosynthesis appears to begin with the emergence of strictosidine synthase (STR), which catalyzes the pivotal condensation reaction, with downstream enzymes evolving later, often following whole-genome duplication events [6]. In Ophiorrhiza pumila, a camptothecin-producing species, the γ whole-genome triplication approximately 110 million years ago provided genetic material for the neofunctionalization of enzymes specializing in different MIA branches [6].

The subcellular organization of MIA biosynthesis involves multiple compartments, requiring sophisticated transport mechanisms for pathway intermediates. The early steps of both the indole (tryptamine) and terpenoid (secologanin) moieties are synthesized in separate compartments, with their condensation occurring in the vacuole or associated compartments [5]. The resulting strictosidine is then deglycosylated by strictosidine β-D-glucosidase (SGD), creating reactive intermediates that undergo extensive rearrangement and decoration to produce the vast structural diversity of MIAs [5]. The specific downstream modifications that lead to this compound and its glucosylated form GPV remain partially characterized, but likely involve glycosyltransferases that add the glucose moiety to the this compound backbone [1].

Key Enzymes and Regulatory Nodes

Table 1: Key Enzymes in Monoterpene Indole Alkaloid Biosynthesis

Enzyme Gene Reaction Catalyzed Subcellular Localization Regulation
Tryptophan decarboxylase TDC Tryptophan → Tryptamine Cytosol Light, elicitors
Strictosidine synthase STR Tryptamine + Secologanin → Strictosidine Vacuole Developmental
Strictosidine β-D-glucosidase SGD Strictosidine → Aglycone intermediates Vacuole/ER Tissue-specific
Geraniol 10-hydroxylase G10H Geraniol → 10-Hydroxygeraniol ER Light, circadian
Secologanin synthase SLS Loganin → Secologanin Cytosol Developmental
Glucosyltransferase UGT This compound → GPV Cytosol Light quality

Several rate-limiting enzymes serve as critical regulatory nodes in the MIA pathway, potentially influencing GPV accumulation:

  • Tryptophan decarboxylase (TDC): Catalyzes the committed step in the indole moiety biosynthesis, converting tryptophan to tryptamine [5]. This enzyme represents a key branch point between primary and specialized metabolism.
  • Geraniol 10-hydroxylase (G10H): A cytochrome P450 monooxygenase that catalyzes the first committed step in secologanin biosynthesis, representing a major regulatory point in the terpenoid moiety production [5].
  • Strictosidine synthase (STR): Mediates the pivotal condensation of tryptamine and secologanin, representing the gateway enzyme to MIA diversity [5] [6].
  • 16-O-methyltransferase (16OMT): In Vinca minor, this enzyme methylates 16-hydroxylated MIA derivatives with high specificity (Km 0.94 ± 0.06 µM for 16-hydroxytabersonine) [5]. While not directly involved in GPV biosynthesis, related methyltransferases may function in this compound modification.

The coordinated expression of these pathway genes appears to be regulated by a combination of transcriptional regulators that respond to developmental cues and environmental signals, including light. In Catharanthus roseus, the transcription factors ORCA2 and ORCA3 (Octadecanoid-Responsive Catharanthus AP2-domain proteins) activate multiple MIA pathway genes in response to jasmonate signaling [5]. Similar regulatory mechanisms likely operate in Psychotria leiocarpa and other GPV-producing species, potentially interfacing with light signaling components such as PIFs and HY5 to mediate the light responsiveness of GPV accumulation [3] [7].

Quantitative Experimental Data on Light Effects

Light Quality and Intensity Data

Table 2: Effects of Light Conditions on Alkaloid Accumulation in Medicinal Plants

Plant Species Light Treatment Target Compound Effect on Concentration Effect on Biomass Reference
Psychotria leiocarpa Blue light GPV Significant increase No clear correlation [1]
Psychotria leiocarpa Far-red light GPV Significant increase No clear correlation [1]
Catharanthus roseus Red light (150-300 μmol m⁻² s⁻¹) Vindoline, Catharanthine 30-50% increase Increased [4]
Catharanthus roseus Red light + Biostimulant Vindoline, Catharanthine 60-80% increase Significantly increased [4]
Psychotria leiocarpa White light (photosynthesis-independent) GPV Induced accumulation Not reported [1]

Controlled environment studies with LED lighting systems have enabled precise characterization of how different light qualities and intensities influence GPV and related MIAs. The photosynthetic photon flux density (PPFD) emerges as a critical parameter, with optimal ranges typically between 150-300 μmol m⁻² s⁻¹ for promoting MIA accumulation without causing photoinhibition [4]. In Catharanthus roseus, red LED light at 150 μmol m⁻² s⁻¹ generally promoted higher levels of vindoline and catharanthine, though statistical significance was not always achieved [4]. However, when combined with arbuscular mycorrhizal fungi-based biostimulants, red light treatment produced significantly higher concentrations of both vindoline and catharanthine compared to white light controls [4].

The temporal dynamics of light-induced GPV accumulation reveal additional complexity in the regulatory mechanisms. In Psychotria leiocarpa seedlings, GPV accumulation follows a delayed induction pattern after light exposure, suggesting potential involvement of secondary signaling cascades rather than direct transcriptional activation [1]. This time lag may reflect the requirement for synthesis of intermediate signaling compounds or the involvement of multi-layered regulatory networks. Furthermore, the persistence of induction after light removal varies depending on plant developmental stage and organ type, with reproductive tissues maintaining elevated GPV levels longer than vegetative tissues following light exposure [1].

Gene Expression Analyses

Advanced transcriptomic approaches have revealed how light regulates the expression of MIA biosynthetic genes. RNA-seq analyses of plants under different light treatments show selective upregulation of specific pathway genes rather than coordinate activation of the entire pathway [5] [7]. For instance, in Catharanthus roseus, genes encoding later steps in the vindoline pathway (such as desacetoxyvindoline-4-hydroxylase and deacetylvindoline-4-O-acetyltransferase) show stronger light responsiveness than early pathway genes [5].

Gene co-expression network analysis using weighted gene co-expression network analysis (WGCNA) has identified modules of co-regulated genes associated with specific light responses [7]. In Arabidopsis, distinct gene modules show significant association with different light treatments, with hub genes enriched in processes such as red light response, far-red light response, blue light signaling, and auxin-mediated pathways [7]. Similar analyses in MIA-producing plants would likely identify specialized modules linking light perception to alkaloid biosynthesis, potentially revealing novel transcription factors that coordinate this environmental response.

Experimental Protocols and Methodologies

Light Treatment Experiments

Controlled environment studies are essential for dissecting the specific effects of light parameters on GPV biosynthesis. The following protocol outlines a standardized approach for conducting light quality experiments:

  • Plant Material and Growth Conditions:

    • Select uniform seedlings of Psychotria leiocarpa or related species at the 2-3 leaf pair stage [4].
    • Transplant into standardized growing medium (e.g., professional soil mix with pH adjusted to 6.0 using nitric acid) [4].
    • Maintain under consistent environmental conditions (23°C, 16-h photoperiod) during an initial 60-day acclimatization period under white LED light at PPFD of 100 μmol m⁻² s⁻¹ [4].
  • Light Treatment Application:

    • Implement different light spectra using LED systems with the following wavelength ranges:
      • Blue light: 430-450 nm
      • Red light: 650-670 nm
      • Far-red light: 725-740 nm
      • White light: Full spectrum control [1] [4]
    • Maintain consistent PPFD across treatments (e.g., 150 μmol m⁻² s⁻¹) to isolate quality effects from intensity effects [4].
    • Include appropriate light filters when necessary to exclude unwanted wavelengths.
  • Sample Collection and Processing:

    • Harvest plant tissues at multiple time points (e.g., 0, 7, 14, 21 days after treatment initiation) to capture temporal dynamics [1].
    • Separate by organ type (roots, stems, leaves, floral buds, flowers) due to the tissue-specific accumulation of GPV [1].
    • Immediately freeze samples in liquid nitrogen and store at -80°C until analysis.
    • Record biomass measurements for each sample to normalize metabolite data [4].
  • Data Collection:

    • Quantify GPV and related alkaloids using HPLC-MS/MS with multiple reaction monitoring for specific quantification [1].
    • Analyze photosynthetic parameters (chlorophyll content, fluorescence) to assess plant physiological status.
    • Document morphological changes (hypocotyl length, leaf expansion, flowering time) as phenotypic indicators of light response [7].

G cluster_light Light Quality Variables Plant Material Selection Plant Material Selection Acclimatization Period (60 days) Acclimatization Period (60 days) Plant Material Selection->Acclimatization Period (60 days) LED Light Treatments LED Light Treatments Acclimatization Period (60 days)->LED Light Treatments Tissue Sampling Tissue Sampling LED Light Treatments->Tissue Sampling Blue Light\n(430-450nm) Blue Light (430-450nm) Red Light\n(650-670nm) Red Light (650-670nm) Far-red Light\n(725-740nm) Far-red Light (725-740nm) White Light\n(Control) White Light (Control) Metabolite Analysis Metabolite Analysis Tissue Sampling->Metabolite Analysis Data Interpretation Data Interpretation Metabolite Analysis->Data Interpretation

Experimental workflow for investigating light regulation of GPV biosynthesis, showing key stages from plant preparation through data analysis.

Metabolic Profiling and Transcriptomic Analysis

Comprehensive metabolite profiling combined with transcriptome analysis provides powerful insights into the regulatory networks governing GPV biosynthesis. The following integrated protocol enables systems-level understanding:

  • Metabolite Extraction and Analysis:

    • Homogenize frozen plant tissue (100 mg) in 1 mL of 80% methanol containing internal standards [1].
    • Sonicate for 15 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
    • Collect supernatant and evaporate under nitrogen gas; reconstitute in 100 μL methanol for analysis.
    • Analyze samples using UHPLC-MS/MS with reverse-phase C18 column (1.7 μm, 2.1 × 100 mm) [1].
    • Employ gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
    • Use multiple reaction monitoring (MRM) transitions for specific quantification of GPV and related alkaloids.
  • RNA Extraction and Sequencing:

    • Extract total RNA from the same tissue samples using CTAB-based methods or commercial kits [8].
    • Assess RNA quality using Bioanalyzer (RIN > 8.0 required for library preparation).
    • Prepare stranded RNA-seq libraries using Illumina-compatible kits.
    • Sequence on Illumina platform to obtain at least 20 million 150-bp paired-end reads per sample [7].
  • Bioinformatic Analysis:

    • Process raw RNA-seq data using FastQC for quality control and Trimmomatic for adapter removal [7].
    • Align cleaned reads to reference genome (if available) using STAR aligner or perform de novo assembly using Trinity [7].
    • Identify differentially expressed genes (DEGs) using DESeq2 with FDR-adjusted p-value < 0.05 [7].
    • Perform weighted gene co-expression network analysis (WGCNA) to identify modules correlated with light treatments and GPV accumulation [7].
    • Conduct pathway enrichment analysis using KEGG and GO databases to identify biological processes responsive to light [7].
  • Integration of Metabolomic and Transcriptomic Data:

    • Calculate correlation coefficients between gene expression and metabolite accumulation patterns.
    • Construct regulatory networks linking light-responsive transcription factors to pathway gene expression and ultimately to GPV accumulation.
    • Validate key regulatory candidates using reverse genetics approaches (e.g., virus-induced gene silencing, CRISPR-Cas9) [7].

Applications and Future Research Directions

Bioproduction Scaling Approaches

The light-responsive nature of GPV biosynthesis presents valuable opportunities for optimizing production in controlled environment systems. Several strategies show particular promise:

  • LED Spectrum Optimization: Based on the efficacy of blue and far-red wavelengths, developing specific light recipes that maximize GPV yield while minimizing energy input [2] [4]. This may involve dynamic lighting regimes that alter spectral composition during different developmental stages or even diurnal cycles.

  • Combined Light-Biostimulant Treatments: The demonstrated synergy between red light and arbuscular mycorrhizal fungi-based biostimulants in enhancing related MIAs suggests similar approaches could boost GPV production [4]. These combinations likely activate both the light regulatory machinery and jasmonate signaling pathways that enhance MIA biosynthesis.

  • Tissue-Specific Targeting: Since GPV accumulates predominantly in reproductive tissues, production systems could be designed to maximize floral biomass through appropriate photoperiod control and growth regulator applications [1].

  • Hairy Root Cultures with Light Induction: While hairy root cultures typically require elicitation for MIA production, introducing light responsiveness through genetic engineering could enable light-induced GPV accumulation in these scalable systems [6].

Metabolic Engineering Perspectives

Advances in functional genomics and gene editing technologies create new opportunities for engineering enhanced GPV production:

  • Transcription Factor Engineering: Identification and manipulation of light-responsive transcription factors that regulate the MIA pathway could create constitutive activation of GPV biosynthesis without compromising other physiological processes [7]. The Arabidopsis WGCNA study identified several novel hub genes in light signaling modules that could provide candidate regulators [7].

  • Pathway Bottleneck Alleviation: Based on transcriptomic data, rate-limiting steps in the GPV biosynthetic pathway could be targeted for overexpression. The 16-O-methyltransferase identified in Vinca minor provides an example of the type of specialized enzymes that might be characterized and engineered for enhanced flux [5].

  • Light Sensor Engineering: Modifying photoreceptor sensitivity or signaling components could amplify the light response specifically in the MIA pathway without affecting other light-mediated processes [3] [9]. The identification of a phytochrome B mutant (phyB-m1) that upregulates the mevalonate pathway demonstrates the potential of engineering light signaling components to enhance isoprenoid precursor supply [9].

  • Synthetic Chloroplast Signaling: Engineering components that create artificial links between plastid retrograde signaling and MIA pathway activation could harness photosynthetic capacity for enhanced GPV production [10].

G cluster_engineering Engineering Targets Light Perception\n(Photoreceptors) Light Perception (Photoreceptors) Signal Transduction Signal Transduction Light Perception\n(Photoreceptors)->Signal Transduction Phytochrome Activation Transcriptional Activation Transcriptional Activation Signal Transduction->Transcriptional Activation PIF Degradation COP1 Inhibition Enzyme Expression Enzyme Expression Transcriptional Activation->Enzyme Expression TF Binding Promoter Activation Precursor Availability Precursor Availability Transcriptional Activation->Precursor Availability HMGR Upregulation Precursor Exchange GPV Accumulation GPV Accumulation Enzyme Expression->GPV Accumulation Biosynthetic Pathway Precursor Availability->GPV Accumulation Substrate Supply Enhanced TF\nExpression Enhanced TF Expression Enhanced TF\nExpression->Transcriptional Activation Modified Photoreceptor\nSensitivity Modified Photoreceptor Sensitivity Modified Photoreceptor\nSensitivity->Light Perception\n(Photoreceptors) Pathway Gene\nOverexpression Pathway Gene Overexpression Pathway Gene\nOverexpression->Enzyme Expression

Light regulation pathway of GPV biosynthesis showing key regulatory nodes and potential metabolic engineering targets for enhanced production.

Conclusion

The light-mediated regulation of GPV biosynthesis represents a sophisticated adaptation that integrates environmental sensing with specialized metabolism in medicinal plants. Through the coordinated action of multiple photoreceptor systems and signaling pathways, plants precisely control the spatiotemporal accumulation of this potent antioxidant compound to mitigate light-associated oxidative stress. The experimental evidence summarized in this technical guide demonstrates the central role of blue and far-red light in promoting GPV accumulation, likely through phytochrome-mediated activation of the MIA biosynthetic pathway. The methodologies and data presentation frameworks provided here offer researchers standardized approaches for further investigating this phenomenon across different plant systems.

References

Vincosamide synthesis and chemical preparation methods

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Preparation of Vincosamide

The table below summarizes a method for preparing this compound from its precursor, isovincoside lactam, as described in a patent.

Parameter Description
Starting Material Isovincoside lactam [1]
Key Reagent Acidic aqueous solution (e.g., 1 mol/L HCl) [1]
Additives Antioxidants like sodium hydrosulfite (NaHSO₃) or sodium sulfite (Na₂SO₃), at a molar ratio of 1:3 to 1:8 (starting material:inhibitor) [1]
Reaction Temperature 75 - 90 °C [1]
Reaction Time 3 - 8 hours [1]
Reaction pH 0.1 - 2.0 [1]
Purification Macroporous resin column (e.g., HPD100), eluted with aqueous ethanol, followed by recrystallization [1]
Reported Yield ~31% [1]

Biological Activities & Experimental Data

This compound exhibits a range of pharmacological activities. The table below summarizes key findings from recent studies.

Activity/Property Experimental Model/Assay Key Findings/Dosage
Anti-hepatocellular Carcinoma In vitro: HLE, Bel 7402, PLC/PRF/5 cell lines; In vivo: mouse xenograft model [2] [3] In vitro: Inhibited proliferation, migration, invasion; induced apoptosis (10-80 µg/mL). In vivo: Inhibited tumor growth (10 mg/kg/day) [2] [3].
Acetylcholinesterase (AChE) Inhibition AChE activity assay [4] Inhibits AChE activity [4].
Anti-inflammatory & Analgesic In vivo models [2] [3] Exhibits anti-inflammatory effects and non-opioid-mediated analgesic activity [2] [3].
DNA Interaction DNA strand scission assay (pBR322 plasmid) [5] Effects relaxation of supercoiled DNA in the presence of Cu²⁺ [5].
Chemical Properties - CAS# 23141-27-7; Molecular Formula: C₂₆H₃₀N₂O₈; Molecular Weight: 498.5 g/mol [5] [4].
Solubility - Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, acetone [5].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the biological activity data.

Protocol 1: Cell Proliferation Assay (MTT) for HCC Cells

This protocol is used to assess the inhibitory effect of this compound on hepatocellular carcinoma cell proliferation [2] [3].

  • Cell Seeding: Digest and dilute HLE, Bel 7402, or PLC/PRF/5 cells in RPMI 1640 medium with 10% FCS to a density of 2.5 × 10⁴ cells/mL. Seed 200 µL per well into a 96-well plate.
  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
  • Compound Treatment: Prepare this compound stock solutions and treat cells with a range of concentrations (e.g., 5, 10, 20, 40, 80 µg/mL) for 48 hours.
  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
  • Solubilization: Carefully discard the culture medium and add 200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formed formazan crystals.
  • Absorbance Measurement: Oscillate the plates for 10 minutes and measure the absorbance at a wavelength of 490 nm using a microplate reader.
  • Data Analysis: Calculate the growth ratio using the formula: Growth Ratio (%) = (Absorbance of treated group / Absorbance of control group) × 100%.
Protocol 2: In Vivo Anti-Tumor Efficacy in a Mouse Model

This protocol outlines the evaluation of this compound's efficacy in inhibiting tumor growth in vivo [2] [3].

  • Animal Model: Establish a mouse tumor xenograft model by inoculating HCC cells into immunodeficient mice.
  • Dosing Regimen: Once tumors are palpable, administer this compound intraperitoneally at a dose of 10 mg/kg body weight daily.
  • Treatment Duration: Continue the treatment for a specified period (e.g., 3 days as per the cited study, though longer durations may be used).
  • Tumor Monitoring: Regularly measure tumor volumes in the control and treated groups.
  • Endpoint Analysis: After the treatment period, sacrifice the animals and harvest the tumors for further analysis (e.g., weighing, immunohistochemistry, molecular analysis).

Molecular Mechanism of Action in Hepatocellular Carcinoma

The anti-HCC activity of this compound involves the inhibition of multiple growth and metastasis-related pathways. The diagram below summarizes its proposed molecular mechanism.

G cluster_path1 PI3K/AKT/mTOR Pathway cluster_path3 Metastasis & Stemness This compound This compound AKT Inhibits AKT phosphorylation This compound->AKT PTEN Promotes PTEN expression This compound->PTEN Caspase3 Activates Caspase-3 This compound->Caspase3 Metastasis Suppresses Src, Ras, MMP9, CXCR4 This compound->Metastasis Stemness Suppresses EpCAM, CD133, CD44, Oct4 This compound->Stemness mTOR Inhibits mTOR phosphorylation AKT->mTOR PTEN->AKT suppresses

Conclusion

This application note consolidates the available scientific data on this compound, highlighting its promising anti-cancer properties, particularly against hepatocellular carcinoma. The provided chemical preparation method, quantitative biological data, and detailed experimental protocols offer a foundation for further research and development. Future work should focus on elucidating the complete synthetic pathway, its full pharmacokinetic profile, and expanding preclinical studies to validate its therapeutic potential.

References

Introduction to Metabolite Identification for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite identification (MetID) is a critical component in drug discovery and development, providing essential information on metabolic soft spots, pharmacologically active metabolites, and potential toxic species. Early structural identification of metabolites helps improve metabolic stability through structural modifications and allows for early safety assessment by detecting metabolic activation products [1] [2]. For natural products like vincosamide—a monoterpene indolic alkaloid first identified in Psychotria leiocarpa with demonstrated anti-hepatocellular carcinoma activity [3]—understanding its metabolic fate is crucial for evaluating its therapeutic potential and safety profile.


In Vitro Metabolite Identification Protocols

In vitro studies provide a controlled system for initial metabolite profiling using various metabolic-competent systems, from purified enzymes to primary cell cultures [4].

Protocol: Metabolite Generation in Subcellular Fractions

This protocol uses tissue S9 fractions, which contain both cytosolic and microsomal enzymes, offering a comprehensive view of Phase I and II metabolism [4].

  • Tissue S9 Fraction Preparation [4]

    • Homogenization: Homogenize collected tissues (e.g., liver, lungs) in ice-cold S9 homogenization solution (50 mM Tris-HCl buffer, pH 7.4, 150 mM KCl, 2 mM EDTA) using Potter-Elvehjem homogenizers. Use 5–10 mL of solution per gram of tissue.
    • Centrifugation: Centrifuge the homogenate at 9,000 × g for 20 minutes at 4°C.
    • Collection & Storage: Collect the supernatant (S9 fraction), quantify protein content using a BCA assay, and store in small single-use aliquots at -80°C to avoid freeze-thaw cycles.
  • Incubation Conditions

    • Test System: Liver microsomes, S9 fractions, or hepatocytes from multiple species (rat, dog, monkey, human) for cross-species comparison [5].
    • Incubation: Incubate this compound (e.g., 1–10 µM) with the test system in appropriate buffer. For metabolic soft-spot analysis, an incubation time corresponding to 1-2 half-lives is recommended [5].
    • Cofactors: Supplement with NADPH for Phase I, and UDPGA or PAPS for Phase II reactions.
    • Termination: Stop reactions with an equal volume of ice-cold acetonitrile.
Protocol: Incubation with Purified Enzymes

This protocol assesses the potential for enzyme-specific bioactivation [4].

  • Peroxidases: Incubate this compound with Horseradish peroxidase (HRP) or Lactoperoxidase (LPO) (0.1 U/µL) in 0.1 M phosphate buffer (pH 7.4) and 0.1 mM H₂O₂.
  • Tyrosinase: Incubate with Mushroom tyrosinase (0.1 U/µL) in 0.1 M phosphate buffer (pH 7.4).
  • Controls: Always include negative controls without enzyme or without co-factor.

The workflow for the in vitro incubation and analysis is summarized below:

G Start Start In Vitro MetID Prep Prepare Test System (S9, Microsomes, Hepatocytes) Start->Prep Incubate Incubate with This compound and Cofactors Prep->Incubate Stop Stop Reaction (ACN Precipitation) Incubate->Stop SamplePrep Sample Preparation (Protein Precipitation, SPE) Stop->SamplePrep Analysis LC-HRMS/MS Analysis SamplePrep->Analysis DataProc Data Processing Analysis->DataProc ID Metabolite Identification DataProc->ID

Analytical and Data Processing Methods
  • Instrumentation: Use UPLC coupled with High-Resolution Mass Spectrometry (HRMS) such as Thermo Orbitrap Exploris 480 or Waters VION IMS QTof [5].
  • Chromatography: Employ a C18 column with a water/acetonitrile gradient, both containing 0.1% formic acid.
  • Data Acquisition: Acquire data in full-scan and data-dependent MS/MS (dd-MS²) modes [1].
  • Data Mining: Process data using software (e.g., Compound Discoverer, Mass-MetaSite) and techniques like mass defect filtering, background subtraction, and isotope pattern matching [5].

In Vivo Metabolite Identification Protocols

In vivo studies reveal the comprehensive metabolic profile in a physiological context, identifying circulating metabolites and major clearance pathways [6].

Protocol: Animal Dosing and Sample Collection
  • Dosing: Administer this compound (e.g., 10 mg/kg based on anti-HCC efficacy studies [3]) to rodents via a relevant route. Consider using radiolabeled ([¹⁴C]) this compound for definitive metabolite profiling and excretion balance.
  • Sample Collection: Collect serial blood/plasma, urine, and feces over time (e.g., 0-24h). Bile duct cannulation allows for bile collection.
  • Sample Pooling: For non-radiolabeled studies, pool plasma samples based on time or AUC to create a "pooled" sample for metabolite identification [6].
  • Sample Storage: Store all samples at ≤ -60°C until analysis.
Sample Processing and Analysis
  • Processing: Thaw samples on ice. For plasma, precipitate proteins with acetonitrile. For feces and tissues, homogenize in aqueous buffer followed by solvent extraction.
  • Analysis: Analyze processed samples using LC-HRMS/MS with conditions similar to in vitro analyses. For radiolabeled studies, couple LC to a radioactivity detector to correlate metabolite peaks with total radioactivity [6].

The overall in vivo workflow is as follows:

G Start Start In Vivo MetID Dose Administer this compound to Animal Model Start->Dose Collect Collect Matrices (Plasma, Urine, Feces, Bile) Dose->Collect Pool Pool Plasma Samples (if non-radiolabeled) Collect->Pool Prep Sample Preparation (Homogenization, Extraction) Pool->Prep Analysis LC-HRMS/MS Analysis (+ Radioactivity Detection) Prep->Analysis Profiling Metabolite Profiling Analysis->Profiling Compare Cross-Species Comparison Profiling->Compare


Data Summary and Interpretation

Table 1: Key Analytical Techniques and Applications in MetID
Technique Key Feature Application in this compound MetID
LC-HRMS/MS High mass accuracy and resolution Detection and structural characterization of metabolites [1] [5]
Data-dependent scanning Automatic triggering of MS/MS Obtaining fragmentation data for unknown metabolites [1]
Post-acquisition Data Mining Neutral loss, product ion filtering Efficiently finding metabolites in complex data [1]
Hydrogen/Deuterium (H/D) Exchange Confirms -OH or -NH groups Differentiating hydroxylation from N-oxidation [5]
Table 2: Expected this compound Metabolites Based on Structural Analogs
Metabolite Type Theoretical Mass Shift Proposed Structure Detection Method
Monohydroxylated +15.9949 Oxidation on aromatic ring or alkyl chain LC-HRMS, MS/MS
Dihydroxylated +31.9898 Further oxidation of monohydroxy metabolite LC-HRMS, MS/MS
N-Dealkylated Variable Loss of a side chain (e.g., sugar moiety) LC-HRMS, MS/MS, H/D Exchange
Glucuronide Conjugate +176.0321 O- or N-glucuronidation LC-HRMS, Neutral Loss 176
  • Metabolite Identification: Identify metabolites by interpreting MS and MS/MS data, comparing fragmentation patterns with the parent drug [5]. Proposed this compound metabolites may include monohydroxy, dihydroxy, and carboxylic acid derivatives, similar to the biotransformation products observed for compound MEN 15916 [1].
  • Cross-Species Comparison: Compare metabolite profiles across toxicology species and humans to ensure human-specific metabolites are adequately covered in non-clinical safety assessments [5].

Regulatory and Strategic Considerations

From a regulatory perspective, the focus should be on metabolites that are unique to humans or present at significantly higher levels in humans than in animal species [5]. Furthermore, metabolites that could be pharmacologically active or potentially toxic (e.g., reactive intermediates) require particular attention. The integration of in vitro and in vivo MetID data is essential for constructing a complete picture of the metabolic pathway, guiding further structural optimization, and supporting regulatory submissions.


References

Introduction to Vincosamide and Liver Microsomes

Author: Smolecule Technical Support Team. Date: February 2026

N,α-L-Rhamnopyranosyl vincosamide is a monoterpene indole alkaloid (MIA) found in plants like Cissampelos pareira L. and Moringa oleifera [1]. It has gained research interest due to its promising antiviral potential, having been identified as one of 12 alkaloids with dual inhibitory potential against key SARS-CoV-2 proteins [1]. Liver microsomes are sub-cellular fractions containing membrane-bound cytochrome P450 (CYP450) enzymes, which are the primary enzymes responsible for the metabolism of most drugs [2] [3]. Incubating a new compound like this compound with liver microsomes provides critical early data on its hepatic metabolic stability, a key parameter influencing its in vivo half-life, clearance, and oral bioavailability [4] [3].

Detailed Experimental Protocol

Here is a step-by-step protocol for conducting a liver microsomal stability assay for this compound, adapted from standardized procedures [2] [4].

Materials and Reagents
  • Liver Microsomes: Human or animal (e.g., rat) pooled liver microsomes, stored at -80°C until use [2] [3].
  • Test Article: This compound. Prepare a 100X stock solution in a suitable solvent. If water-insoluble, acetonitrile is preferred. The final organic solvent concentration in the incubation must be <1% to avoid enzyme inhibition [2].
  • Co-factor: NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and MgCl₂) [2] [3].
  • Buffer: 100 mM phosphate buffer, pH 7.4 [2] [4].
  • Quenching Solution: Ice-cold acetonitrile containing an internal standard (e.g., albendazole) [4] [3].
  • Equipment: 37°C water bath or incubator, centrifuge, liquid handling system, and a UPLC/HRMS system for analysis [2] [4].
Incubation Procedure
  • Thaw Microsomes: Slowly thaw liver microsomes on ice and keep cold until use. Adjust protein concentration to ~20 mg/mL with cold phosphate buffer if necessary [2].
  • Prepare Reaction Mixture: For a 200 µL final volume, assemble the following in a pre-chilled tube or well:
    • 183 µL of 100 mM phosphate buffer, pH 7.4
    • 5 µL of 20 mg/mL microsomes (final concentration: 0.5 mg/mL)
    • 2 µL of 100X this compound stock (final concentration: e.g., 1 µM)
  • Pre-incubate: Place the mixture in a 37°C water bath for 5 minutes to equilibrate the temperature [2].
  • Initiate Reaction: Add 10 µL of the NADPH-regenerating system to start the metabolic reaction. For negative controls (T0), add an equal volume of buffer instead of NADPH [2].
  • Incubate: Continue incubation at 37°C with gentle agitation. Aliquot samples (e.g., 10-50 µL) at predetermined time points (e.g., 0, 5, 10, 15, 30, and 60 minutes) [4].
  • Terminate Reaction: Immediately transfer each aliquot to a tube containing a larger volume (e.g., 2x volume) of ice-cold quenching solution (acetonitrile) to stop the enzymatic reaction [2] [4].
  • Process Samples: Vortex the quenched samples thoroughly and centrifuge at approximately 3000-4000 rpm for 20 minutes at 4°C to precipitate proteins. Collect the supernatant for analysis [4].
  • Analyze Samples: Inject the supernatant into a UPLC/HRMS system to quantify the amount of remaining parent this compound at each time point [4].

The workflow for the entire experimental process is as follows:

G Start Thaw Microsomes on Ice Prep Prepare Reaction Mixture Start->Prep PreInc Pre-incubate at 37°C for 5 min Prep->PreInc Initiate Initiate with NADPH PreInc->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Aliquot at Time Points Incubate->Sample Quench Quench with Cold ACN Sample->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze UPLC/HRMS Analysis Centrifuge->Analyze Calculate Calculate % Remaining and t₁/₂ Analyze->Calculate

Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to calculate the in vitro half-life ((t_{1/2})) of this compound.

  • Calculate % Remaining: For each time point, calculate the percentage of parent this compound remaining compared to the T0 control. % Remaining = (Peak Area at Tₓ / Peak Area at T₀) × 100
  • Plot Depletion Curve: Plot the natural logarithm (ln) of the % remaining against time.
  • Determine Elimination Rate Constant ((k)): The slope of the linear regression of this plot is the elimination rate constant (k).
  • Calculate In Vitro Half-Life: Use the following formula: In vitro \(t_{1/2}\) = 0.693 / \(k\)
Classification of Stability

Compounds are typically classified based on their measured half-life to aid in decision-making [3]:

Half-Life ((t_{1/2})) Classification Implication
< 10 minutes Highly Unstable High clearance risk; may require significant structural modification.
10 - 30 minutes Moderately Unstable Likely to have high in vivo clearance.
> 30 minutes Stable Acceptable metabolic stability to progress in the pipeline [3].

Critical Experimental Considerations

  • Use Appropriate Controls: Essential controls include a zero-time point (T0, reaction quenched immediately), a no-NADPH control (to assess for NADPH-independent degradation), and a heat-inactivated microsome control (to confirm metabolism is enzyme-mediated) [2].
  • Optimize Linear Conditions: The assay must be conducted under initial rate conditions where metabolite formation is linear. This may require optimization of microsomal protein concentration and incubation time for this compound to ensure less than 15% substrate depletion in the initial phase [2].
  • UGT Activity: If investigating Phase II glucuronidation by UGT enzymes, the incubation mixture should be supplemented with UDPGA (co-factor), MgCl₂, and alamethicin (a pore-forming agent) to achieve optimal activity [2].
  • Biosafety and Solvent Caution: Always use universal safety precautions when handling biological materials like liver microsomes. Strictly limit final organic solvent concentration to <1% (v/v) to prevent artificial inhibition of CYP enzymes [2].

Research Context for this compound

This metabolic protocol is a critical first step in validating the drug-likeness of this compound, which was identified as a promising hit in a large-scale in silico screen of plant alkaloids against SARS-CoV-2 targets [1]. Following in vitro metabolic stability assessment, promising compounds like this compound would typically be evaluated in more complex systems (e.g., hepatocytes) and in vivo models to fully characterize their pharmacokinetic profile [1] [4].

Conclusion

This protocol provides a robust and standardized framework for assessing the metabolic stability of this compound in liver microsomes. Generating this data is a critical step in the early drug discovery workflow, enabling researchers to identify metabolic liabilities and make informed decisions on the compound's potential for further development as a therapeutic agent.

References

Vincosamide analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vincosamide Analysis

This compound is a primary bioactive alkaloid found in Nauclea officinalis and related species, widely utilized in Traditional Chinese Medicine (TCM) preparations such as Danmu Injection, Danmu Capsule, and Danmu Syrup [1] [2]. These preparations are clinically employed for treating inflammation, fever, tonsillitis, and upper respiratory tract infections [2]. As a glycoalkaloid, this compound contributes significantly to the observed antibacterial, antiviral, and anti-inflammatory activities [2]. To ensure the safety, efficacy, and batch-to-batch consistency of these medicinal products, robust and validated analytical methods for the precise quantification of this compound are essential. This document provides detailed application notes and protocols for the validation of High-Performance Liquid Chromatography (HPLC) methods for this compound analysis, in compliance with International Conference on Harmonisation (ICH) guidelines [3].


Analytical Method Validation Parameters and Results

The validation of an analytical method confirms that it is suitable for its intended purpose. The following parameters, guided by ICH Q2(R1), were assessed for the HPLC-DAD method for this compound [1] [3].

Table 1: Validation Parameters for the this compound HPLC-DAD Method

Validation Parameter Results & Acceptance Criteria Experimental Details

| Linearity & Range | Result: Excellent linearity within a defined range. Example Range: 0.64 - 38.10 µg/mL [2]. Correlation Coefficient (r): Typically >0.999 [1]. | A series of at least six concentrations of this compound standard are analyzed. The calibration curve is constructed by plotting peak area against concentration. | | Precision | Intra-day Precision (Repeatability): RSD < 1.5% [1]. Inter-day Precision (Intermediate Precision): RSD < 2.5% [1]. | Six replicate injections of a standard solution at a known concentration are analyzed on the same day (intra-day) and over three consecutive days (inter-day). | | Accuracy (Recovery) | Recovery Rate: 95% - 105% [1]. | A known amount of this compound standard is spiked into a pre-analyzed sample. The mixture is analyzed, and the measured concentration is compared to the expected concentration. | | Specificity | Result: The method successfully resolves this compound from other components like strictosamide and phenolic acids [1] [2]. | Analyzed by inspecting chromatograms for peak purity and resolution, confirming that the this compound peak is free from co-eluting compounds. | | Limit of Detection (LOD) | LOD: As low as 0.19 µg/mL [1]. Criteria: Signal-to-noise ratio of approximately 3:1. | Determined by progressively diluting a standard solution until the peak height is about 3-5 times the baseline noise. | | Limit of Quantification (LOQ) | LOQ: As low as 0.64 µg/mL [1] [2]. Criteria: Signal-to-noise ratio of approximately 10:1, with precision and accuracy within ±20%. | Determined by analyzing a low-concentration standard and ensuring the value meets the signal-to-noise, precision, and accuracy criteria. | | Robustness | Result: The method is robust against deliberate, small changes in flow rate, mobile phase composition, and column temperature [1]. | Deliberate, small variations are introduced to chromatographic parameters (e.g., flow rate ±0.1 mL/min, organic phase ±2%). System suitability parameters are monitored. |


Detailed Experimental Protocols

Instrumentation and Chromatographic Conditions

This protocol is adapted from methods successfully applied for the analysis of Danmu preparations [1] [2].

Materials and Reagents:

  • Standard: this compound (purity ≥98%, e.g., from Biopurify Phytochemicals Ltd.) [2].
  • Chemicals: HPLC-grade acetonitrile, formic acid, and methanol (e.g., from Tedia or Fisher Scientific). Deionized water (e.g., 18.2 MΩ·cm from a Milli-Q system) [1] [2].
  • Equipment:
    • HPLC system with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD) (e.g., Agilent 1260 or similar) [2].
    • Analytical column: C18 column (e.g., Welch Material XB-C18, 4.6 × 250 mm, 5 µm or Waters XSelect HSS C18, 4.6 × 250 mm, 5 µm) [1] [2].

Chromatographic Method:

  • Mobile Phase: A: 0.1% (v/v) Formic acid in water; B: Acetonitrile.
  • Gradient Program: | Time (min) | % A | % B | |------------|-----|-----| | 0 | 99 | 1 | | 2 | 99 | 1 | | 20 | 85 | 15 | | 35 | 70 | 30 | | 50 | 62 | 38 |
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35 °C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 226 nm [1] or 250 nm [2].
Standard and Sample Preparation

Standard Solution Preparation:

  • Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with methanol to obtain a concentration of approximately 1 mg/mL.
  • Working Solutions: Dilute the stock solution appropriately with methanol or 50% aqueous methanol to create a series of working standards for calibration (e.g., 0.64 - 38.10 µg/mL) [2].

Sample Preparation for Herbal Preparations:

  • For Capsules: Accurately weigh about 0.1 g of capsule powder into a conical flask. Add 100 mL of 70% methanol. Sonicate for 30 minutes. Allow to cool, make up for any weight loss with the extraction solvent, and filter through a 0.45 µm membrane before HPLC injection [2].
  • For Syrups: Accurately measure 1 mL of syrup into a 25 mL volumetric flask. Dilute to volume with 70% methanol, mix well, and filter through a 0.45 µm membrane before HPLC injection [2].
  • For Injections: Dilute 1.0 mL of the injection to 10 mL with ultrapure water and filter through a 0.45 µm membrane [1].
Method Validation Procedure

This section outlines the experimental workflow for the key validation parameters.

G start Start Method Validation spec Specificity/Selectivity Check peak purity and resolution from strictosamide and matrix. start->spec lin Linearity & Range Analyze 6 concentration levels. Plot peak area vs. conc. r > 0.999. spec->lin prec Precision Run 6 replicates (intra-day). Repeat over 3 days (inter-day). RSD < 2%. lin->prec acc Accuracy (Recovery) Spike sample at 3 levels. Analyze and calculate recovery. Target: 95-105%. prec->acc lodloq LOD & LOQ Determination Dilute standard until S/N ~3 (LOD) and ~10 (LOQ). acc->lodloq robust Robustness Vary flow rate, temp, mobile phase. Monitor system suitability. lodloq->robust report Compile Validation Report robust->report

Diagram 1: A logical workflow for the validation of an analytical method for this compound.


Applications in Pharmaceutical Analysis

The validated HPLC method for this compound is critical in several areas of drug development and quality control.

3.1. Quality Control of Herbal Preparations The method enables simultaneous quantification of this compound alongside other markers like strictosamide, protocatechuic acid, and sweroside in complex Danmu preparations [2]. For instance, in a study of 25 batches of Danmu Capsules and Syrups, the method confirmed consistent alkaloid content, ensuring product uniformity and stability [2]. This is vital for complying with Good Manufacturing Practice (GMP) and pharmacopoeial standards [3].

3.2. Pharmacokinetic and Metabolic Studies Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers higher sensitivity for bioanalysis. A validated LC-ESI-MS/MS method has been successfully applied to determine the pharmacokinetic profile of this compound and other alkaloids in rat plasma after oral administration of N. officinalis total alkaloids [4]. Such methods are characterized by low LLOQ (e.g., 4.47 ng/mL for most alkaloids), enabling the tracking of drug absorption and disposition [4].

3.3. Stability-Indicating Method The validated method can be used to profile the stability of this compound in formulations by subjecting the sample to stress conditions (heat, light, acid, base, oxidation). The specificity of the method ensures that the this compound peak is well-resolved from any potential degradation products, confirming its stability-indicating capability [5].


Troubleshooting and Best Practices

  • Peak Tailing: Ensure the mobile phase contains a modifying agent like 0.1% formic acid to improve peak shape.
  • Retention Time Drift: Maintain a consistent column temperature and ensure the mobile phase is thoroughly degassed.
  • Low Recovery in Sample Preparation: Verify the sonication time and solvent composition for complete extraction. Using an internal standard (e.g., verapamil in LC-MS assays) can correct for preparation variability [4].
  • System Suitability Test: Before any validation or sample analysis run, always perform a system suitability test with a standard to confirm that parameters like theoretical plates, tailing factor, and %RSD for replicate injections meet pre-defined criteria.

Conclusion

The fully validated HPLC-DAD method detailed in these application notes provides a reliable, precise, and accurate protocol for the quantification of this compound in raw materials and finished pharmaceutical products. Adherence to this protocol ensures that the analytical data generated is of high quality, supporting the quality control, stability assessment, and pharmacological research of Nauclea officinalis-based medicines.

References

Vincosamide purification isolation chromatography techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vincosamide

This compound is an indole alkaloid glycoside that has garnered significant research interest due to its diverse bioactivities. It has been identified as a major active constituent in several medicinal plants. Recent studies have highlighted its acetylcholinesterase (AChE) inhibitory activity [1], which is relevant for managing neurodegenerative disorders like Alzheimer's disease. It has also been reported as a constituent in plant extracts exhibiting antitumor properties [2]. The structural complexity of this compound, characterized by its glycosidic moiety, necessitates refined techniques for its efficient isolation and purification from complex plant matrices. These protocols are designed to guide researchers through the process, from initial extraction to the isolation of pure this compound.

Detailed Experimental Protocols

Plant Material and Extraction
  • Plant Source: The protocol was developed using leaves of Strychnos peckii B.L. Rob. [3]. Ensure plant material is accurately identified by a botanist, and a voucher specimen is deposited in a herbarium.
  • Drying and Powdering: Air-dry the plant material at ambient temperature (approximately 20°C) for about 20 days. Subsequently, powder the dried material using an analytical knife micro-mill [3].
  • Extraction: Perform an infusion using distilled water. Immerse the powdered plant material (e.g., 20 g) in water (e.g., 1000 mL) for 15 minutes at room temperature. Filter the extract through filter paper (e.g., Whatman 43) and lyophilize the filtrate to obtain a dry aqueous extract [3].
Solid-Phase Extraction (SPE) Cleanup

This step removes highly polar impurities and pre-concentrates the target analytes.

  • Activate a C18 SPE cartridge (e.g., 10 g bed weight) by passing through 100 mL of HPLC-grade methanol.
  • Condition the cartridge with 100 mL of purified water.
  • Dissolve the dry aqueous extract in a minimal volume of distilled water (e.g., 3 mL for 1 g of extract) and load it onto the conditioned C18 cartridge.
  • Wash the cartridge with 100 mL of water to remove unwanted polar compounds.
  • Elute the target compounds, including this compound, with 100 mL of HPLC-grade methanol.
  • Evaporate the methanol eluent to dryness under a gentle stream of nitrogen gas. This yields a cleaned-up methanol fraction ready for chromatographic separation [3].
LC-MS Analysis and Guided Isolation

This is a critical dereplication and monitoring step.

  • HPLC Conditions:
    • Column: Phenomenex Luna C18(2) (5 µm, 150 mm × 4.6 mm i.d.) or equivalent.
    • Mobile Phase: Water (A) and Methanol (B).
    • Gradient: 0–15 min, 20%–80% B; 15–25 min, 80% B.
    • Flow Rate: 1.0 mL/min.
    • Injection Volume: 10 µL of sample at 1 mg/mL in water-methanol (80:20, v/v).
    • Detection: UV-Vis at 280 nm and 316 nm [3].
  • Mass Spectrometry (MS) Conditions:
    • Ionization: Electrospray Ionization (ESI), positive mode.
    • Spray Voltage: 4500 V.
    • Capillary Temperature: 230°C.
    • Sheath Gas Pressure: 35 arb.
    • Aux Gas Pressure: 10 arb.
    • Mass Range: m/z 100–1000.
    • Collision Energy: 35 eV [3].
    • This compound can be identified based on its [M+H]+ ion and characteristic fragmentation pattern.
Semi-Preparative HPLC Purification

This step isolates pure this compound from the cleaned-up fraction.

  • Sample Preparation: Dissolve the methanol fraction from SPE (e.g., 150 mg) in a water-methanol mixture (80:20, v/v).
  • Column: Phenomenex C18 semi-preparative column (250 mm × 10 mm, 5 µm) or equivalent.
  • Mobile Phase: Water (A) and Methanol (B).
  • Gradient: 0–24 min, 20%–80% B (v:v).
  • Flow Rate: 3.5 mL/min.
  • Detection: Monitor the eluent using UV channels at 280 and 316 nm.
  • Fraction Collection: Based on the retention time observed in the analytical run, collect the peak corresponding to this compound. The specific sub-fraction containing this compound (referred to as MF7.1 in the original research) is collected [3].
  • Concentration: Evaporate the solvent from the collected fraction under reduced pressure or a nitrogen stream to obtain purified this compound.

Data Presentation and Method Validation

The tables below summarize key parameters for the chromatographic analysis and quantification of this compound.

Table 1: Optimized HPLC Parameters for this compound Analysis [3] [4]

Parameter Analytical HPLC (LC-MS) Semi-Preparative HPLC
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) Phenomenex C18 (250 x 10 mm, 5 µm)
Mobile Phase Water (A) / Methanol (B) Water (A) / Methanol (B)
Gradient 20-80% B in 15 min 20-80% B in 24 min
Flow Rate 1.0 mL/min 3.5 mL/min
Detection UV (280, 316 nm) & MS UV (280, 316 nm)
Injection Volume 10 µL 100 µL

Table 2: Representative Quantitative Data for Strictosamide (A Close Analog) in Herbal Preparations [4]

Sample Type Number of Batches Strictosamide Content (Range)
Danmu Capsule 12 43,681.20 – 99,652.49 µg/g
Danmu Syrup 13 1,567.83 – 2,427.25 µg/mL

Note: While this data is for strictosamide, it demonstrates the application of the HPLC methodology for quantifying major alkaloid components in complex matrices, which is directly relevant for this compound analysis.

Workflow and Pathway Visualization

The following diagram illustrates the complete experimental workflow for the isolation and purification of this compound.

Start Plant Material (Strychnos peckii leaves) A Drying and Powdering Start->A B Aqueous Extraction (Infusion, 15 min) A->B C Filtration and Lyophilization B->C D SPE Cleanup (C18 Cartridge) C->D E LC-MS Analysis (Dereplication & Monitoring) D->E F Semi-Preparative HPLC (Purification) E->F G Fraction Collection F->G End Pure this compound G->End

Critical Methodological Notes

  • MS Guidance is Key: The untargeted HPLC-MS approach is highly effective for detecting and guiding the isolation of compounds not previously identified in a plant species [3]. Relying on UV detection alone in complex extracts can lead to the re-isolation of known compounds.
  • Alternative Extraction Solvents: While aqueous extraction was used here, research on alkaloid extraction shows that modern solvents like Deep Eutectic Solvents (DES) can offer superior extraction yields (2-3 times higher) compared to traditional methanol for some alkaloids [5].
  • Analytical Method Validation: For quantitative applications, the HPLC method should be validated for parameters like linearity, precision, repeatability, stability, and recovery to ensure accuracy and reliability [4].

Conclusion

The integrated protocol combining aqueous extraction, SPE cleanup, LC-MS-guided dereplication, and semi-preparative HPLC provides a robust and efficient strategy for the isolation of high-purity this compound from plant materials. This approach can be adapted for the scale-up production of this compound for further pharmacological and phytochemical studies.

References

Comprehensive Application Notes and Protocols: Vincosamide-Induced Apoptosis Detection in Hepatocellular Carcinoma Cells via Flow Cytometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Vincosamide (Vinco) is a monoterpene indolic alkaloid first isolated from the leaves of Psychotria leiocarpa, a plant species traditionally used in folk medicine for treating inflammatory disorders and cancer. [1] Recent scientific investigations have revealed that this compound possesses significant anti-tumor properties against various cancer cell lines, including glioma and hepatoma cells. [1] Particularly promising is its demonstrated efficacy against hepatocellular carcinoma (HCC), the most common form of primary liver cancer and a leading cause of cancer-related mortality worldwide. The molecular mechanisms underlying this compound's anti-cancer effects involve the modulation of key apoptotic pathways and inhibition of malignant behaviors in cancer cells, making it a compelling candidate for development as a novel chemotherapeutic agent. [1] [2]

The evaluation of this compound's anti-cancer properties requires robust experimental methodologies capable of detecting and quantifying its effects on programmed cell death. Flow cytometry has emerged as a powerful analytical platform for multiparametric analysis of apoptosis, allowing researchers to simultaneously examine multiple characteristics of cell death in individual cells. [3] This application note provides detailed protocols for assessing this compound-induced apoptosis in hepatocellular carcinoma cells using flow cytometric techniques, along with comprehensive experimental data validating its efficacy and elucidating its mechanisms of action. These methods enable researchers to capture the complex progression of apoptotic death through simultaneous measurement of early, intermediate, and late apoptotic stages, providing a more comprehensive understanding of this compound's therapeutic potential. [3] [4]

Key Experimental Findings on this compound Efficacy

In Vitro Anti-Cancer Activity

Comprehensive in vitro studies have demonstrated that this compound exerts dose-dependent inhibitory effects on hepatocellular carcinoma cells across multiple parameters of malignancy. Research findings indicate that this compound effectively suppresses proliferation, migration, and invasion while promoting apoptosis in HCC cells within a concentration range of 10-80 μg/mL. [1] Importantly, this compound exhibits selective cytotoxicity against cancer cells, showing significantly lower toxicity toward normal liver cells (L-02 cell line), which suggests a favorable therapeutic window. [1] At the higher concentration of 80 μg/mL, this compound induces pronounced mitochondrial disruption, a key event in the intrinsic apoptotic pathway, further confirming its potency in triggering programmed cell death in malignant cells.

The anti-proliferative effects of this compound have been quantified using multiple complementary assays, including MTT, Cell Counting Kit-8 (CCK-8), and trypan blue exclusion methods, all of which consistently demonstrate significant growth inhibition in HCC cell lines (HLE, Bel 7402, and PLC/PRF/5). [1] Additionally, functional assays assessing malignant behaviors have revealed that this compound treatment leads to marked reduction in migratory and invasive capabilities of HCC cells, as measured through scratch repair (wound healing) and Transwell invasion assays. These findings collectively establish this compound as a promising therapeutic candidate capable of simultaneously targeting multiple hallmarks of cancer progression. [1]

In Vivo Anti-Tumor Activity

The anti-cancer efficacy of this compound extends to in vivo settings, as demonstrated in mouse tumor models. Administration of this compound at a dose of 10 mg/kg/day for three days resulted in significant inhibition of hepatocellular carcinoma growth in animal subjects. [1] [2] This finding is particularly relevant for drug development purposes, as it provides crucial evidence of this compound's bioactivity in a complex living system with intact physiological processes. The in vivo anti-tumor effect, coupled with the favorable in vitro safety profile observed in normal liver cells, strengthens the case for further development of this compound as a potential clinical intervention for hepatocellular carcinoma.

Table 1: In Vitro Effects of this compound on Hepatocellular Carcinoma Cells

Experimental Parameter Concentration Range Effect Detection Method
Cell Proliferation 10-80 μg/mL Dose-dependent inhibition MTT, CCK-8, trypan blue exclusion
Apoptosis Induction 10-80 μg/mL Dose-dependent promotion Flow cytometry, DAPI staining
Cell Migration 10-80 μg/mL Significant suppression Scratch repair assay
Cell Invasion 10-80 μg/mL Significant suppression Transwell assay
Mitochondrial Morphology 80 μg/mL Severe disruption Electron microscopy
Cytotoxicity on Normal Liver Cells 10-80 μg/mL Low toxicity MTT, trypan blue exclusion

Table 2: In Vivo Anti-Tumor Effects of this compound

Parameter Dosage Administration Duration Effect
Tumor Growth 10 mg/kg/day 3 days Significant inhibition
Body Weight 10 mg/kg/day 3 days No significant change (indicating low systemic toxicity)

Detailed Flow Cytometry Protocols for Apoptosis Detection

Multiparametric Apoptosis Assay Using Annexin V and Caspase Detection

The simultaneous detection of phosphatidylserine externalization and caspase activation provides a comprehensive assessment of apoptosis progression. This protocol leverages the complementary strengths of Annexin V binding for detecting early apoptotic events and fluorogenic caspase substrates for identifying the biochemical initiation of the cell death cascade. [3] [4]

Materials and Reagents:

  • Annexin V-FITC or Annexin V-AF-647 conjugate (Thermo Fisher Scientific)
  • Fluorogenic caspase substrate (PhiPhiLux G1D2 for caspases 3/7, OncoImmunin)
  • Propidium iodide (PI) or DAPI viability dye
  • Calcium-rich binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
  • Phosphate-buffered saline (PBS)
  • Flow cytometry equipment with 488 nm and 633 nm lasers

Procedure:

  • Cell Preparation and Treatment: Harvest HCC cells (HLE, Bel 7402, or PLC/PRF/5) after treatment with this compound (10-80 μg/mL) for 24-48 hours. Include untreated controls and appropriate controls for compensation and gating.
  • Caspase Substrate Loading: Incubate 1×10⁶ cells/mL with PhiPhiLux G1D2 caspase substrate according to manufacturer's instructions (typically 30-60 minutes at 37°C in the dark). [3]
  • Annexin V Staining: Wash cells twice with cold PBS and resuspend in 100 μL of calcium-rich binding buffer. Add 2.5 μL of Annexin V-FITC or Annexin V-AF-647 and incubate for 15 minutes at room temperature in the dark. [4]
  • Viability Staining: Add 200 ng/mL DAPI or 1 μg/mL propidium iodide immediately before analysis.
  • Flow Cytometry Analysis: Analyze samples within 1 hour using a flow cytometer with appropriate laser and filter configurations. Collect a minimum of 30,000 events per sample. [3]

Data Analysis:

  • Create a bivariate plot of Annexin V vs. caspase fluorescence.
  • Identify four distinct populations: viable (Annexin V⁻/caspase⁻), early apoptotic (Annexin V⁺/caspase⁺), late apoptotic (Annexin V⁺/caspase⁺ with high viability dye uptake), and necrotic (Annexin V⁻/caspase⁻ with high viability dye uptake).
  • Calculate the percentage of cells in each population for quantitative comparison between treatment conditions.
Mitochondrial Membrane Potential Assay Combined with Annexin V

The mitochondrial pathway plays a crucial role in this compound-induced apoptosis, as evidenced by the significant disruption of mitochondrial morphology observed in electron microscopy studies. [1] This protocol assesses mitochondrial membrane potential (ΔΨm) concurrently with phosphatidylserine externalization to provide insights into the mechanism of apoptosis induction.

Materials and Reagents:

  • Annexin V-FITC conjugate
  • Mitochondrial membrane potential dyes (TMRE, JC-1, or DiOC₆(3))
  • Propidium iodide or DRAQ7
  • Calcium-rich binding buffer
  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP, 50 μM) as a positive control for membrane depolarization

Procedure:

  • Cell Treatment: Harvest HCC cells after this compound treatment as described in section 3.1.
  • Mitochondrial Staining: Load cells with 40 nM DiOC₆(3) or 100 nM TMRE for 15-30 minutes at 37°C in the dark. [4]
  • Annexin V Staining: Wash cells and stain with Annexin V-FITC as described in section 3.1.
  • Viability Staining: Add viability dye immediately before analysis.
  • Flow Cytometry Analysis: Analyze samples using flow cytometer with 488 nm excitation. Collect DiOC₆(3) fluorescence at 530/30 nm, Annexin V-FITC at 530/30 nm (if using different conjugate), and PI at 610/20 nm.

Data Analysis:

  • Create bivariate plots of Annexin V vs. mitochondrial membrane potential dye fluorescence.
  • Identify cell populations with intact mitochondria (high ΔΨm) and depolarized mitochondria (low ΔΨm).
  • Correlate mitochondrial depolarization with Annexin V binding to establish the sequence of apoptotic events.

Table 3: Flow Cytometry Configurations for Apoptosis Assays

| Application | Fluorochrome | Excitation Laser | Emission Filter | Compensation Requirements | |-----------------|------------------|----------------------|---------------------|-------------------------------| | Phosphatidylserine exposure | Annexin V-FITC | 488 nm | 530/30 nm | PI, caspase substrate | | Phosphatidylserine exposure | Annexin V-AF-647 | 633 nm | 660/20 nm | Minimal overlap | | Viability staining | Propidium iodide | 488 nm | 610/20 nm | Annexin V-FITC | | Viability staining | DRAQ7 | 633 nm | 780/60 nm | Annexin V-AF-647 | | Caspase activity | PhiPhiLux G1D2 | 488 nm | 530/30 nm | Annexin V-FITC, PI | | Mitochondrial membrane potential | DiOC₆(3) | 488 nm | 530/30 nm | Annexin V-FITC, PI | | Mitochondrial membrane potential TMRE | 488 nm | 575/25 nm | Annexin V, PI |

Pathway Analysis and Molecular Mechanisms

This compound Modulation of Apoptotic Signaling Pathways

This compound exerts its pro-apoptotic effects through coordinated modulation of both intrinsic and extrinsic apoptotic pathways. The molecular mechanisms involve multi-target actions on key signaling molecules that regulate programmed cell death. [1] Specifically, treatment of hepatocellular carcinoma cells with this compound (10-80 μg/mL) results in caspase-3 activation, increased expression of the tumor suppressor PTEN (phosphate and tension homology deleted on chromosome 10), and inhibition of AKT (Ser473) and mTOR (Thr2448) phosphorylation. [1] [2] This coordinated activity effectively blocks the PI3K/AKT signaling pathway, a crucial survival mechanism frequently dysregulated in cancer cells.

Additionally, this compound demonstrates potent suppression of metastasis-related factors including CXCR4, Src, MMP9, EpCAM, and Ras, contributing to its anti-invasive properties. [1] Of particular significance is its ability to downregulate cancer stem cell markers CD133 and CD44, as well as the pluripotency factor Oct4, suggesting potential efficacy against the tumor-initiating cell population that often drives recurrence and therapeutic resistance. [1] [2] These multifaceted mechanisms position this compound as a promising multi-target agent against hepatocellular carcinoma.

The following diagram illustrates the key apoptotic signaling pathways modulated by this compound:

G cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_targets Metastasis & Stemness Targets Vinco Vinco PTEN PTEN ↑ Vinco->PTEN Metastasis CXCR4, Src, MMP9, EpCAM, Ras ↓ Vinco->Metastasis Stemness CD133, CD44, Oct4 ↓ Vinco->Stemness AKT AKT phosphorylation ↓ PTEN->AKT mTOR mTOR phosphorylation ↓ AKT->mTOR Bcl2 Bcl-2 family modulation mTOR->Bcl2 Mitochondria Mitochondrial disruption Bcl2->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 DeathReceptor Death receptor activation Caspase8 Caspase-8 activation DeathReceptor->Caspase8 Caspase8->Caspase3 subcluster_common subcluster_common Apoptosis Apoptosis execution Caspase3->Apoptosis

Experimental Workflow for Comprehensive Apoptosis Analysis

A systematic approach to evaluating this compound-induced apoptosis incorporates multiple complementary techniques that provide verification through different mechanistic principles. The integrated workflow below outlines the key steps from cell culture preparation through multiparametric data analysis, enabling researchers to obtain a comprehensive understanding of this compound's effects on hepatocellular carcinoma cells.

The following diagram illustrates the recommended experimental workflow:

G cluster_phase1 Cell Preparation & Treatment cluster_phase2 Multiparametric Staining cluster_phase3 Analysis & Data Processing CellCulture HCC Cell Culture (HLE, Bel 7402, PLC/PRF/5) Treatment This compound Treatment (10-80 μg/mL, 24-48h) CellCulture->Treatment Harvest Cell Harvest Treatment->Harvest CaspaseStain Caspase Substrate Loading (PhiPhiLux G1D2, 30-60min, 37°C) Harvest->CaspaseStain AnnexinStain Annexin V Staining (15min, RT, dark) CaspaseStain->AnnexinStain ViabilityStain Viability Dye Addition (PI/DAPI, immediate pre-analysis) AnnexinStain->ViabilityStain FlowAnalysis Flow Cytometry Analysis (30,000 events minimum) ViabilityStain->FlowAnalysis Gating Population Gating (Viable, Early Apoptotic, Late Apoptotic, Necrotic) FlowAnalysis->Gating DataQuant Data Quantification & Statistical Analysis Gating->DataQuant

Discussion and Research Applications

Therapeutic Potential and Research Implications

The comprehensive experimental data presented in this application note positions This compound as a promising candidate for further development as a chemotherapeutic agent against hepatocellular carcinoma. Its multi-target mechanism of action, simultaneously addressing proliferation, apoptosis, metastasis, and cancer stemness, provides a strategic advantage over single-target approaches that often lead to therapeutic resistance. [1] The observed efficacy in both in vitro and in vivo models, coupled with low cytotoxicity toward normal liver cells, suggests a favorable therapeutic index that warrants further preclinical investigation.

From a drug development perspective, the flow cytometry protocols detailed in this document provide robust, reproducible methods for evaluating this compound's bioactivity across multiple apoptotic parameters. These techniques enable researchers to not only confirm apoptosis induction but also to elucidate the specific mechanisms involved, information that is crucial for understanding structure-activity relationships and optimizing compound efficacy. [3] [4] The multiparametric nature of these assays allows for comprehensive profiling of this compound analogs, facilitating the identification of compounds with enhanced potency or improved selectivity profiles.

Technical Considerations and Optimization Guidelines

Successful implementation of these apoptosis detection protocols requires attention to several critical technical factors. First, sample processing consistency is paramount, as variations in cell handling, staining duration, or dye concentration can significantly impact results. Researchers should establish standardized protocols and include appropriate controls in every experiment, including untreated cells, viability controls, and compensation controls for flow cytometry. [3] Second, timing of analysis is particularly crucial for caspase substrates like PhiPhiLux, which may diffuse out of cells over time, necessitating prompt analysis after staining. [3]

For assay optimization, researchers should perform initial titration experiments to determine optimal this compound treatment durations and concentrations for their specific cell models. While the referenced studies used 24-48 hour treatment periods, the kinetics of apoptosis induction may vary based on cell type, passage number, and culture conditions. [1] Similarly, dye concentrations should be titrated to achieve clear separation between positive and negative populations while minimizing background fluorescence. The multiparametric nature of these assays also requires careful spectral compensation to address fluorescence overlap between channels, which should be determined experimentally using single-stained controls. [3] [4]

References

Available Evidence on a Related Compound: Strictosamide

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 study investigated the anti-cancer effects of strictosamide, a monoterpene indole alkaloid similar to vincosamide, on human cancer cell lines [1] [2]. The key findings are summarized below.

Aspect Details from Strictosamide Study
Tested Compound Strictosamide [1] [2]
Cancer Cell Lines H1975 (lung), AGS (gastric), CaCo2 (colorectal) [1] [2]
Key Findings (in vitro) Suppressed cancer cell invasion and migration [1] [2]
Proposed Mechanism Inhibition of Epithelial-Mesenchymal Transition (EMT) via integrin α4-mediated signaling [1] [2]
Reported In Vivo Data The published study details do not include an in vivo mouse tumor model [1] [2]

The following diagram illustrates the proposed mechanism of action for strictosamide identified in the 2025 study:

G Strictosamide Strictosamide Integrin_alpha4 Integrin_alpha4 Strictosamide->Integrin_alpha4 Inhibits EMT_Signaling EMT Signaling Pathway Integrin_alpha4->EMT_Signaling Activates Cell_Motility Enhanced Cell Motility & Invasion EMT_Signaling->Cell_Motility

How to Propose a Preliminary Protocol

Based on the mechanism of action identified for strictosamide and common practices in preclinical cancer research [3], here is a framework you could adapt for a this compound in vivo study.

Model Selection and Compound Handling
  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) for human xenograft models. A syngeneic model (cancer cells implanted in mice of the same genetic background) can be used to study immune responses.
  • Tumor Inoculation: Subcutaneously inject relevant cancer cells (e.g., HCT-116, SW480) into the flank to establish solid tumors [3].
  • Compound Formulation: Based on the chemical properties of alkaloids like strictosamide, this compound may likely require dissolution in a vehicle like DMSO followed by dilution in a saline solution or suspension in a carrier like carboxymethyl cellulose (CMC). The final concentration of DMSO should typically be kept below 10%.
Dosing and Administration
  • Route of Administration: Intraperitoneal (IP) injection is common for preliminary efficacy studies. Oral gavage (PO) is also a standard route.
  • Dosing Regimen: A typical regimen involves starting treatment once tumors are palpable (e.g., ~100 mm³). A once-daily dose for 2-4 weeks is common, with careful monitoring of body weight and signs of toxicity.
  • Dosage Selection: Without existing data, a range-finding study is essential. You might start with doses such as 10, 25, and 50 mg/kg to establish a dose-response relationship and identify the maximum tolerated dose (MTD).
Endpoint Analysis
  • Tumor Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: ( V = \frac{1}{2} \times \text{length} \times \text{width}^2 ).
  • Terminal Analysis: At the end of the study, harvest tumors and weigh them. Tumor tissue can be processed for:
    • Histopathology: Fixed in formalin, embedded in paraffin, sectioned, and stained (H&E) to assess morphology [3].
    • Molecular Analysis: Snap-frozen in liquid nitrogen for protein or RNA extraction to validate target engagement (e.g., analysis of EMT markers like E-cadherin and Vimentin by Western Blot) [1] [2].
    • Immune Cell Profiling: Generate a single-cell suspension from tumors and spleens for analysis of immune cell populations by flow cytometry, using a protocol as detailed in [3].

Suggestions for Further Research

To obtain the specific information you need, I suggest you:

  • Broaden Your Search: Use more general terms like "monoterpene indole alkaloids in vivo antitumor" or "strictosamide" to find related protocols that can be adapted.
  • Consult Chemical Databases: Search commercial chemical supplier databases (e.g., Selleckchem, MedChemExpress) for "this compound". If it is sold as a research tool, they sometimes provide in-house biological data or suggested protocols.
  • Review Natural Product Metabolomics: The extraction and identification process for strictosamide from plant material, as described in [1], can inform how to obtain or analyze this compound.

References

Vincosamide solubility issues and solvent compatibility

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols and Formulations

In Vitro Stock Solution Preparation

For cell-based assays, dissolving vincosamide in DMSO is the standard method.

  • Typical Workflow:
    • Warm and Sonicate: To achieve a higher solubility, warm the vial at 37°C and shake it in an ultrasonic water bath for a while [1].
    • Prepare Stock: Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 5-50 mM) [2].
    • Store Aliquots: Aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles [2].
    • Dilute for Assay: Dilute the stock solution into your aqueous assay buffer immediately before use. The final DMSO concentration in cell culture should typically be kept below 0.1-1% to avoid cytotoxicity.
In Vivo Administration Formulations

For animal studies, this compound's low water solubility requires specific formulations to ensure proper delivery and bioavailability [2]. Below are some recommended formulations.

Formulation Type Composition (Example) Preparation Instructions (Example)
Oral (PO) 0.5% Carboxymethylcellulose Sodium (CMC Na) [2] Suspend the compound in 0.5% CMC Na solution. For a 2.5 mg/mL solution, add 250 mg this compound to 100 mL of 0.5% CMC Na. [2]
Injection (IP/IV/IM/SC) DMSO : Tween 80 : Saline = 10 : 5 : 85 [2] Add 100 μL DMSO stock → 50 μL Tween 80 → 850 μL Saline. Mix well.
Injection (IP/IV/IM/SC) DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [2] Add 100 μL DMSO → 400 μL PEG300 → 50 μL Tween 80 → 450 μL Saline.
Injection (IP/IV/IM/SC) DMSO : Corn Oil = 10 : 90 [2] Add 100 μL DMSO stock to 900 μL corn oil. Mix well to obtain a clear or suspension solution.

This diagram outlines the decision process for selecting a preparation method:

G Start Start: Prepare this compound Application Application Type? Start->Application InVitro In Vitro Assays Application->InVitro InVivo In Vivo Studies Application->InVivo Solvent Primary Solvent? InVitro->Solvent Route Administration Route? InVivo->Route Oral Use Oral Formulation (e.g., suspend in 0.5% CMC Na) Route->Oral Oral (PO) Injection Use Injection Formulation (e.g., DMSO/Saline/Corn Oil mix) Route->Injection Injection (IP/IV/IM/SC) DMSO Use DMSO for Stock Solution Solvent->DMSO Aqueous Buffer Compatible Chloroform Use Chloroform, DCM, Acetone, etc. Solvent->Chloroform For Organic Processing

Frequently Asked Questions

1. What should I do if my this compound does not fully dissolve in DMSO? The supplier recommends warming the vial at 37°C and sonicating it in an ultrasonic bath to improve dissolution [1]. Always use fresh DMSO of high purity.

2. How should I store this compound powder and solutions to ensure stability?

  • Powder: Store desiccated at -20°C; it is stable for several years [2] [1].
  • Stock Solutions: Aliquot and store at -20°C for one month or -80°C for up to six months. Protect all forms, including powder and solutions, from light exposure [2].

3. My in vivo formulation is precipitating. What can I do? Precipitation indicates instability in the chosen vehicle. Try an alternative injection formulation, such as switching from a saline-based system to one with a higher content of PEG300 or corn oil [2]. Gently warming the formulation and vortexing immediately before administration can also help.

4. Are there any known compatibility issues with common laboratory materials? The provided search results do not contain specific chemical compatibility data for this compound with materials like plastics or filters. As a general best practice for novel compounds, it is advisable to conduct a small-scale compatibility test with all materials (e.g., filters, tubing, vial septums) that will contact your solution before proceeding with critical experiments.

References

Vincosamide stability light exposure degradation prevention

Author: Smolecule Technical Support Team. Date: February 2026

Protective Strategies & Experimental Setups

The core principle for preventing light-induced degradation is to control light exposure through environmental controls, chemical protection, and appropriate analytical techniques [1].

Environmental & Light Control

  • Use Amber Glassware: Standard practice for storing stock solutions and samples. Amber glass blocks most harmful UV and visible light.
  • Minimize Light Exposure: Perform experimental procedures in low-light conditions. Cover containers with aluminum foil or use light-blocking materials.
  • Control Light Spectra: In controlled environments (e.g., stability chambers), use light sources with specific wavelengths. Avoiding UV (200-400 nm) and high-energy blue light can reduce degradation [1].

Chemical Stabilizers & Conditions

  • Antioxidants: Compounds like ascorbic acid can mitigate oxidative degradation pathways.
  • pH Buffers: The degradation rate can be highly pH-dependent. Maintaining an optimal pH range is crucial [2].
  • Oxygen Exclusion: Degassing solutions with inert gases (e.g., nitrogen or argon) or operating under an inert atmosphere can prevent photo-oxidation.

Analytical & Formulation Considerations

  • HPLC with Photodiode Array Detection: This method helps track degradation by monitoring changes in the chromatogram and UV-Vis spectrum over time.
  • Light-Resistant Formulations: For final products, use opaque capsules, coated tablets, or formulations containing titanium dioxide (a physical light blocker).

Example Experimental Protocol

This methodology can be adapted to study and prevent the photodegradation of vincosamide.

1. Objective: To determine the degradation rate of this compound under different light conditions and evaluate the efficacy of protective measures.

2. Materials and Reagents

  • This compound standard
  • Amber and clear volumetric flasks, vials
  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)
  • pH buffers (e.g., pH 4, 7, and 9)
  • Potential stabilizers (e.g., 0.1% ascorbic acid)
  • Light sources (e.g., UV lamp, cool white fluorescent lamp, LED with specific wavelength)

3. Forced Degradation Study Setup * Preparation: Prepare this compound solutions in different pH buffers, with and without stabilizers. Split each solution into two sets: one in clear glassware and one in amber glassware. * Light Exposure: Expose the sample sets to different light sources. A dark set (wrapped in foil) must be included as a control. * Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours). * Analysis: Analyze samples by HPLC to quantify the remaining this compound and identify degradation products.

4. Data Analysis * Plot the percentage of remaining this compound versus time for each condition. * If the degradation follows pseudo-first-order kinetics, plot ln(C0/C) against time (t). The slope of the linear regression is the apparent rate constant (k), which allows for quantitative comparison of degradation rates under different conditions [2].

Troubleshooting Common Scenarios

Here are some common issues and solutions presented in a FAQ format.

Problem Possible Cause Solution
High degradation in control samples Overly intense light source; excessive exposure time. Reduce light intensity or duration; ensure dark controls are properly shielded.
Variable degradation rates between replicates Inconsistent sample positioning relative to light source; uneven mixing. Use a light meter to ensure uniform irradiance; ensure consistent and thorough mixing.
No degradation observed Light source spectrum does not overlap with the compound's absorption band. Verify the absorption spectrum of this compound and match the light source accordingly [1].
Degradation occurs even in amber vials Exposure to light during sample preparation or handling. Perform all liquid transfers in a light-controlled environment or use red-safe lights.

Visualizing the Degradation Pathway & Protection Strategy

The following diagram illustrates the competing pathways of light-induced degradation versus stabilization for a photosensitive compound, summarizing the strategies discussed.

cluster_degradation Degradation Pathway cluster_protection Protection Strategies Light Light Energy Absorption Energy Absorption Light->Energy Absorption  Provides Unstable State Unstable State Energy Absorption->Unstable State Molecular Breakdown Molecular Breakdown Unstable State->Molecular Breakdown  Reaction with  O₂, Radicals Degradation Products Degradation Products Molecular Breakdown->Degradation Products Light Control Light Control Light Control->Energy Absorption  Blocks Chemical Stabilizers Chemical Stabilizers Chemical Stabilizers->Molecular Breakdown  Scavenges Analytical Control Analytical Control Analytical Control->Degradation Products  Monitors DarkControl Dark Control (Baseline) DarkControl->Unstable State  Measures  Non-Light  Degradation

References

Synthesis Protocol: One-Step Preparation from Isovincoside Lactam

Author: Smolecule Technical Support Team. Date: February 2026

This method represents a significant improvement over traditional extraction from plant materials, offering a streamlined chemical synthesis route [1].

Parameter Specification
Starting Material Isovincoside Lactam
Solvent Purified Water
Inhibitor Sodium metabisulfite (Na₂S₂O₅)
Molar Ratio (Lactam : Inhibitor) 1 : 3 to 1 : 8
Acidification 1M Hydrochloric Acid (HCl)
Reaction pH 0.1 - 2.0
Reaction Temperature 75 - 90 °C
Reaction Time 3 - 8 hours
Work-up & Purification Filtration, HPD100 macroporous resin column, 60% aqueous ethanol elution, crystallization
Reported Yield ~31%

Detailed Procedure [1]:

  • Dissolution: Dissolve 3g of Isovincoside lactam in 2L of purified water.
  • Inhibition: Add 5g of sodium metabisulfite (Na₂S₂O₅) as an inhibitor to prevent oxidation of the starting material and product.
  • Heating: Heat the mixture in a 75°C water bath until the solid is fully dissolved, then filter.
  • Acidification & Reaction: Add 1L of 1 mol/L hydrochloric acid (HCl) to the filtrate. Stir thoroughly and react in an 80°C water bath for 7 hours.
  • Initial Filtration: After the reaction, filter the mixture.
  • Column Purification: Purify the filtrate using an HPD100 macroporous resin column (column volume ~250ml). Wash with pure water and 40% aqueous ethanol to remove impurities.
  • Elution & Concentration: Collect the 60% aqueous ethanol eluent. Evaporate the eluent under reduced pressure until the volume is reduced to approximately 300ml and needle crystals appear.
  • Crystallization & Drying: Filter the mixture to collect the solid. Recrystallize the solid, and dry the resulting crystals under reduced pressure at 50°C.

Troubleshooting Guide: Optimizing Yield and Purity

The following flowchart will help you diagnose and resolve common issues encountered during synthesis.

G Problem Common Problem: Low Yield Q1 Is the reaction environment sufficiently acidic? Problem->Q1 Q2 Is the temperature within the optimal range (75-90°C)? Q1->Q2 Yes A1 Adjust pH to 0.1-2.0 range with HCl Q1->A1 No Q3 Is an oxidation inhibitor being used effectively? Q2->Q3 Yes A2 Ensure consistent heating and check calibration Q2->A2 No Q4 Are purification steps being performed correctly? Q3->Q4 Yes A3 Add Na₂S₂O₅ or Na₂SO₃ at 1:3 to 1:8 molar ratio Q3->A3 No A4 Ensure proper column packing, washing, and elution Q4->A4 No

Frequently Asked Questions (FAQs)

Q1: Why is an oxidation inhibitor necessary in this synthesis? The inhibitor, such as sodium metabisulfite, is critical for preventing the oxidation of both the starting material (Isovincoside lactam) and the product (Vincosamide). This leads to more stable intermediates and a higher final yield by reducing side reactions and decomposition [1].

Q2: How does this synthetic method compare to traditional plant extraction? The traditional method involves extracting this compound directly from natural plant material (like Fructus Camptothecae Acuminatae), which requires multiple chromatographic purification steps, uses large amounts of organic solvents, and results in low yields. This one-step chemical synthesis method is more efficient, cost-effective, and environmentally friendly, making it more suitable for industrial production [1].

Q3: What are the key characterization data for confirming this compound structure? According to the patent example, the synthesized compound showed the following properties, consistent with literature values for this compound [1]:

  • ESI-MS (m/z): [M-H]⁻ = 497.0, [M+H]⁺ = 499.1
  • Molecular Formula: C₂₆H₃₀N₂O₈
  • NMR Data: The ¹H-NMR and ¹³C-NMR data in DMSO-d₆ are provided in the detailed description of the patent [1].

References

Vincosamide metabolite interference in analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Metabolite Interference

Metabolite interference occurs when one molecule produces a signal that obstructs the accurate detection and quantification of another. This is a critical concern in techniques like Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS), a cornerstone of modern bioanalysis [1].

  • Core Problem: In LC-ESI-MS, an interfering metabolite can generate a detectable peak in the MRM (Multiple Reaction Monitoring) channel and retention time window of the anchor metabolite (e.g., vincosamide). This can lead to misannotation or inaccurate quantification [2] [1].
  • Underlying Mechanisms: Interference can arise from several sources, which are summarized in the table below.
Mechanism Description Potential Impact on Analysis
Isobaric Interferences [2] Interfering and anchor metabolites share identical molecular formulas and mass-to-charge ratios (m/z). Near-complete overlap of precursor and product ions, making separation difficult.
In-Source Fragmentation [2] The interfering metabolite breaks apart in the ESI source, producing a fragment ion identical to the anchor's product ion. A non-target metabolite creates a signal in the anchor's unique MRM transition.
Ionization Suppression/Enhancement [1] Co-eluting substances alter the ionization efficiency of the target analyte in the ESI source. Signal intensity for the anchor metabolite is artificially lowered or raised, skewing quantification.
Labware Contaminants [3] Compounds like oleamide, a common polymer lubricant, leach from plastic labware (syringes, tubes, filters) into samples. Introduction of a bioactive contaminant that can interfere with both analytical detection and subsequent bioassays.

Troubleshooting Guide & FAQs

Here are common questions and step-by-step protocols to diagnose and resolve interference issues.

FAQ 1: My analysis of this compound is showing higher-than-expected concentrations. Could this be interference?

Answer: Yes, this is a distinct possibility. Signal interference from co-eluting compounds can artificially inflate the measured concentration of your target analyte. One study found that such interference can lead to metabolite concentration values being exaggerated by up to 30% [1]. To investigate, proceed with the diagnostic protocol below.

FAQ 2: How can I systematically check for metabolite interference in my method?

Answer: Follow this diagnostic protocol to assess your analytical method for interference.

The following workflow provides a visual summary of the key steps involved in diagnosing and resolving metabolite interference:

Experimental Protocol: Dilution-Based Interference Assessment

This method is recommended for evaluating signal interference between a drug and its metabolites [1].

  • Principle: A true analyte's signal should respond linearly to dilution. Non-linearity suggests the presence of interference.
  • Procedure:
    • Prepare Samples: Create a series of samples containing your anchor metabolite (this compound) and suspected interfering compounds. Also, prepare a set of calibration standards in a clean matrix for comparison.
    • Perform Dilution: Dilute the sample and the calibration standards in parallel using the same blank matrix (e.g., drug-free plasma or solvent). A 2-fold or 4-fold serial dilution is typically sufficient.
    • LC-ESI-MS Analysis: Analyze all diluted samples and standards.
    • Data Analysis: Plot the measured concentration of this compound against the dilution factor.
      • No Interference: The data points will fall along a straight line that passes through the origin.
      • Interference Present: The plot will show significant deviation from linearity.
  • Validation: This dilution test should be integrated into the method development and validation process [1].

FAQ 3: I've confirmed interference. What are my options to resolve it?

Answer: There are three primary strategies to resolve metabolite interference, which can be used individually or in combination. The table below compares these approaches.

Strategy How It Works Key Considerations
Chromatographic Separation [1] Modifying the LC method (column, mobile phase, gradient) to increase the retention time difference between the interfering pair. Aim for a retention time (RT) difference of >0.5 minutes [2]. The most specific solution but may require re-development of the method.
Sample Dilution [1] Diluting the sample to reduce the concentration of the interferent below its threshold for causing a measurable effect. A simple and effective fix. Must be validated to ensure the target analyte's signal remains above the Limit of Quantification (LOQ).
Stable Isotope-Labeled Internal Standard (SIL-IS) [1] Using a deuterated or C13-labeled version of the analyte as an internal standard. It co-elutes with the analyte but has a distinct mass. Corrects for ionization suppression/enhancement. Considered the gold standard for precise and accurate bioanalysis.

Key Preventive Measures

To minimize future issues with metabolite interference, consider these proactive steps:

  • Analyze Procedural Blanks: Routinely analyze solvent samples that have been processed using all the same labware (syringes, vials, filters) as your real samples. This helps identify contaminating leachables like oleamide [3].
  • Use High-Resolution MS: When possible, use high-resolution mass spectrometers (e.g., Q-TOF) for method development. They can better resolve isobaric and isomeric compounds that are indistinguishable on unit-resolution instruments like triple quadrupoles [2] [4].
  • Screen Labware: Test different brands or types of plastic consumables (e.g., polypropylene vs. PVDF filters) to identify those with the lowest levels of leachables [3].

References

Optimizing Vincosamide cell culture dose response 10 80 µg mL

Author: Smolecule Technical Support Team. Date: February 2026

Vincosamide Experimental Data Summary

The table below summarizes key findings from a study investigating this compound's effects on Hepatocellular Carcinoma (HCC) cells.

Parameter Details
Effective Dose Range (in vitro) 10 - 80 µg/mL [1] [2]
Cell Lines Tested HLE, Bel 7402, PLC/PRF/5 (Human HCC cells) [1] [2]
Proliferation Assay MTT assay; inhibition was dose-dependent [1] [2]
Apoptosis Assay DAPI staining; nuclear pyknosis & fragmentation observed [2]
Migration & Invasion Assays Scratch wound repair & Transwell assays; significant suppression [1] [2]
In Vivo Dose (mouse model) 10 mg/kg/day [1] [2]
Proposed Signaling Mechanisms Activates caspase-3; blocks PI3K/AKT pathway; suppresses Src, Ras, MMP9, EpCAM, CXCR4 [1] [2]

Troubleshooting Guide: Common this compound Experiment Issues

Here are solutions to frequently encountered problems when working with this compound.

Problem Possible Cause Recommended Solution
High background cell death in controls Cytotoxicity from DMSO solvent [3] Use matched DMSO vehicle controls for each drug concentration. Keep final DMSO concentration low (e.g., ≤0.5-1%) and consistent across all wells [3].

| Poor replicability between experiments | • Evaporation of drug stocks • Edge effects in culture plates [3] | • Store diluted drug stocks at -20°C in sealed, non-absorbent plates for ≤48h [3]. • Use inner wells of culture plates; use plate sealers to minimize evaporation [3]. | | No expected inhibitory effect | • Degraded this compound stock • Incorrect cell seeding density [4] | • Prepare fresh stock solutions and verify concentration. • Ensure cells are in log-growth phase and seeded at an optimal density (e.g., 2.5 x 10⁴ cells/well for 96-well plates [2]). | | Rapid pH shift in media | Incorrect CO₂ tension for bicarbonate buffer [4] | Adjust CO₂ levels in incubator to match media formulation (e.g., 5-10% CO₂ for [NaHCO₃] of 1.5-3.7 g/L) [4]. | | Abnormal cell morphology | • Over-trypsinization • Mycoplasma contamination [4] | • Shorten trypsinization time and use trypsin inhibitor [4]. • Test culture for mycoplasma and discard if contaminated [4]. |

Detailed Experimental Protocols

MTT Cell Viability and Proliferation Assay

This protocol is adapted from the this compound studies on HCC cells [1] [2].

  • Cell Seeding: Seed HCC cells (e.g., HLE, Bel 7402, PLC/PRF/5) in 96-well plates at a density of 2.5 x 10⁴ cells/well in 200 µL of complete growth medium (e.g., RPMI 1640 with 10% FBS). Incubate for 24 hours to allow attachment [1] [2].
  • Drug Treatment: Prepare this compound stock solution in DMSO and dilute with culture medium to target concentrations (e.g., 10, 20, 40, 80 µg/mL). Include a vehicle control with equivalent DMSO concentration. Replace the medium in the wells with 200 µL of the corresponding drug or control solutions. Incubate for 48 hours [1] [2].
  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate the plate for 4 hours at 37°C [1] [2].
  • Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formed formazan crystals. Shake the plate for 10 minutes [1] [2].
  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. Calculate the cell growth ratio as (Absorbance of treated group / Absorbance of control group) × 100% [1] [2].
Scratch Wound Healing (Migration) Assay
  • Cell Seeding: Seed HCC cells in 12-well plates at a high density (5 x 10⁴ cells/mL) and incubate until they reach 100% confluence [2].
  • Wound Creation: Scrape the cell monolayer in a straight line with a sterile pipette tip.
  • Wash and Treatment: Gently wash the well with PBS to remove detached cells. Add fresh medium containing 10 µg/mL this compound [2].
  • Imaging and Analysis: Capture images of the wound at 0, 24, and 48-hour time points under an inverted microscope. Measure the distance the cells have migrated into the wound area. Calculate the cell repair ratio: (Distance at 0h - Distance at Xh) / Distance at 0h × 100% [2].

This compound Signaling Pathway

The diagram below illustrates the molecular mechanisms by which this compound inhibits cancer cell malignant behaviors, based on reported findings in HCC cells [1] [2].

G cluster_legend Legend: cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus Inhibit Inhibits Activate Activates This compound This compound Src Src This compound->Src Suppresses CXCR4 CXCR4 This compound->CXCR4 Suppresses Ras Ras This compound->Ras Suppresses PTEN PTEN This compound->PTEN Promotes Expression Caspase3 Caspase-3 This compound->Caspase3 Activates MMP9 MMP9 This compound->MMP9 Suppresses EpCAM EpCAM This compound->EpCAM Suppresses , shape=rectangle, style=filled, fillcolor= , shape=rectangle, style=filled, fillcolor= PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR PTEN->PI3K Apoptosis Apoptosis Caspase3->Apoptosis

Experimental Workflow for this compound Testing

This flowchart outlines a generalized optimization workflow for testing this compound, incorporating iterative principles from media optimization studies [5].

G Start Define Experiment: Objective & Dose Range A1 Initial Experiment (Run full assay) Start->A1 A2 Analyze Results (IC50, Apoptosis, etc.) A1->A2 Decision Results meet target objectives? A2->Decision B1 Identify Issues & Adjust Parameters Decision:s->B1:n No End Proceed to in vivo studies Decision->End Yes B1->A1 Repeat cycle

References

Reducing Vincosamide cytotoxicity in normal cells

Author: Smolecule Technical Support Team. Date: February 2026

Vincosamide Cytotoxicity Profile in Cell Lines

Cell Line Cell Type This compound Concentration Effect on Cell Viability/Proliferation Key Findings & Potential Mechanisms
L-02 [1] Human Normal Liver 10 - 80 µg/mL [1] Low cytotoxicity [1] Served as the normal cell control; demonstrated this compound's selective toxicity against cancer cells with lower effects on this normal liver line [1].
HLE, Bel 7402, PLC/PRF/5 [1] Human Hepatocellular Carcinoma (HCC) 10 - 80 µg/mL [1] Inhibited proliferation & promoted apoptosis (dose-dependent) [1] Mechanisms: Activated caspase-3; increased PTEN expression; inhibited phosphorylation of AKT and mTOR; suppressed expression of Src, Ras, MMP9, EpCAM, CXCR4, and stemness markers (CD133, CD44) [1].

Experimental Workflow for Assessing this compound Safety

The following diagram outlines a potential experimental strategy to profile this compound's cytotoxicity and identify strategies to protect normal cells, based on general principles of drug safety assessment [2] and the mechanisms identified in the study above [1].

workflow cluster_1 Phase 1: In Vitro Cytotoxicity Screening cluster_2 Phase 2: Mechanistic Investigation cluster_3 Phase 3: Strategy Development start Start: this compound Safety Profiling step1 Dose-Response Assays (MTT, CCK-8, Trypan Blue) start->step1 step2 Compare IC50 values in normal vs. cancer cell lines step1->step2 step3 Confirm Selective Index (IC50_normal / IC50_cancer) step2->step3 step4 Apoptosis Analysis (Flow Cytometry, DAPI Staining) step3->step4 step5 Monitor Mitochondrial Health (Morphology, Membrane Potential) step4->step5 step6 Pathway Analysis (Western Blot, PCR) step5->step6 step7 Test Protective Agents (e.g., Caspase Inhibitors) step6->step7 step8 Optimize Drug Delivery (e.g., Targeted Formulations) step7->step8 step9 Refine Therapeutic Window (Based on Selective Index) step8->step9

Frequently Asked Questions (FAQs)

Q1: What is the evidence that this compound has low cytotoxicity in normal cells? A1: One study specifically used the human normal liver cell line L-02 as a control. While it inhibited the growth of several hepatocellular carcinoma (HCC) cell lines in a dose-dependent manner, it showed low cytotoxicity against the L-02 cells at the same concentration range (10-80 µg/mL) [1]. This suggests a potential selective therapeutic window.

Q2: Which signaling pathways are involved in this compound's action, and how can this inform safety? A2: Research indicates that this compound's anti-cancer activity involves promoting apoptosis by activating caspase-3 and inhibiting the PI3K/AKT/mTOR signaling pathway [1]. For safety assessments, you should monitor these pathways in your normal cell models. If this compound inadvertently activates these death pathways in normal cells, it could explain any observed cytotoxicity. Investigating protective agents that modulate these pathways specifically in normal cells could be a fruitful research direction.

Q3: Are there any established protocols for testing compounds that reduce this compound's off-target toxicity? A3: Based on the search results, there are no direct protocols for this compound. However, you can adapt standard methodologies from the literature and the workflow above:

  • Cytotoxicity Assays: Use assays like MTT or CCK-8 to establish a baseline dose-response curve for this compound in your specific normal and cancer cell lines [1].
  • Co-treatment Studies: Co-administer this compound with potential protective agents (e.g., growth factors, caspase inhibitors, or antioxidants) and measure changes in cell viability in normal cells.
  • Phenotypic Profiling: Use human primary cell-based systems to profile this compound's effects in a more physiologically relevant context, which can help predict human-specific toxicities [2].

Q4: What are the most critical parameters to monitor when assessing this compound's effects on normal cells? A4: Beyond basic cell viability, you should focus on:

  • Apoptosis Markers: Use flow cytometry for Annexin V/PI staining and fluorescent microscopy for DAPI staining to detect nuclear fragmentation and pyknosis [1].
  • Mitochondrial Health: Assess changes in mitochondrial morphology (via electron microscopy) and membrane potential [1].
  • Key Protein Markers: Use Western blotting to track the expression and phosphorylation states of proteins in the PTEN, AKT, and mTOR pathways, as well as levels of executioner caspases like caspase-3 [1].

Key Takeaways for Your Research

  • Selective Toxicity is Promising: Initial evidence shows this compound has lower cytotoxicity in at least one normal human liver cell line compared to cancer cells, indicating a valuable selective profile worth investigating further [1].
  • Focus on Known Mechanisms: Your experimental design should prioritize investigating the pathways that the research has already linked to its action, particularly apoptosis and the PI3K/AKT/mTOR axis [1].
  • Adapt General Safety Principles: In the absence of specific protocols for this compound, a robust strategy involves using established in vitro phenotypic profiling and a weight-of-evidence approach to de-risk its toxicity, as applied in broader drug development [2].

References

What the Research Does Tell Us About Vincosamide

Author: Smolecule Technical Support Team. Date: February 2026

Although storage conditions are not specified, recent research confirms that vincosamide is a significant alkaloid analyzed in pharmaceutical preparations. The table below summarizes the key contexts in which it has been studied.

Study Context Relevant Findings on this compound Source
Quality Control of Herbal Medicine Quantified alongside 6 other major components in Danmu Capsules and Syrup; content was determined using validated HPLC-DAD methods. [1] [1]
Biosynthetic Pathway Identified as a monoterpene indole alkaloid (MIA), sharing a common biosynthetic origin with strictosamide. [2] [2]
Advanced Extraction Techniques Deep Eutectic Solvents (DES) can efficiently extract alkaloids like this compound, with performance superior to traditional methanol. [3] [3]

How to Establish Storage Protocols

In the absence of direct data, you can take the following steps to determine appropriate storage conditions for your laboratory:

  • Consult Chemical Databases: Search for the this compound Safety Data Sheet (SDS) from commercial chemical suppliers. An SDS typically provides recommended storage temperatures, sensitivity to light and humidity, and shelf-life information.
  • Apply General Principles for Sensitive Compounds: As an alkaloid, this compound is likely susceptible to degradation from heat, light, and oxygen. A standard, conservative approach is to store the compound in a dark, sealed container at low temperatures (e.g., -20°C or below) and under an inert atmosphere if possible.
  • Develop a Stability-Indicating Method: To test stability under your chosen conditions, use the analytical methods from the research. The HPLC-DAD method detailed in one of the studies can be adapted to monitor the concentration of this compound over time and detect the appearance of degradation products. [1]

The diagram below outlines this systematic approach to establishing storage protocols for this compound.

Start Start: Need to Establish This compound Storage Step1 Consult Supplier SDS for Recommended Conditions Start->Step1 Step2 Apply General Principles for Alkaloid Storage Step1->Step2 Step3 Develop a Stability-Indicating HPLC-DAD Method [1] Step2->Step3 Step4 Conduct In-House Stability Study Under Chosen Conditions Step3->Step4 Result Define Validated Storage Protocol Step4->Result

References

Troubleshooting Vincosamide HPLC MS separation

Author: Smolecule Technical Support Team. Date: February 2026

Core Experimental Protocol for Vincosamide

The table below summarizes a validated High-Performance Liquid Chromatography (HPLC) method used for the separation and purification of this compound and a closely related compound, strictosamide [1].

Parameter Specification / Condition
Objective Separation of this compound from Uncaria rhynchophylla
Instrument Preparative HPLC (Prep-HPLC)
Compounds Separated This compound & Strictosamide (isomers)
Stationary Phase Preparative C18 column

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | | Gradient | Linear gradient from 10% B to 60% B over 20 minutes | | Flow Rate | 0.3 mL/min | | Detection | Tandem Mass Spectrometry (MS/MS) in positive ion mode |

This method was necessary as a final purification step after an initial separation with High-Speed Counter-Current Chromatography (HSCCC), indicating that this compound and strictosamide are challenging to resolve [1].

HPLC-MS Troubleshooting Guide

Since specific FAQs for this compound were not available, the following general troubleshooting guide for HPLC-MS peak shape issues can be adapted for your work. It outlines common problems and their solutions based on fundamental principles [2].

G Start Start HPLC-MS Troubleshooting AllBad Are ALL peaks in the chromatogram affected? Start->AllBad Chemical Likely Chemical Problem (Focus on specific analyte/column chemistry) AllBad->Chemical No Physical Likely Physical Problem (Focus on instrument hardware/connections) AllBad->Physical Yes C1 Reduce injection mass to check for mass/volume overload Chemical->C1 P1 Check for bad connections or voids in the flow path Physical->P1 P2 Inspect/Replace column (possible channeling or clogged frit) P1->P2 P3 Check detector for saturation if peaks are flat-topped or spiky P2->P3 C2 Optimize mobile phase (pH, buffer strength) and column temperature C1->C2 C3 Verify column choice is appropriate for the analyte (selectivity) C2->C3

You can use the flowchart above to guide your initial diagnosis. Here are more detailed explanations and actions for each category:

If the problem is likely PHYSICAL (all peaks are bad):
  • Check for Bad Connections: A common cause of peak tailing or broadening is a void or dead volume in the flow path at connections between the injector, column, and detector [2]. Ensure all fittings are properly tightened and ferrules are correctly adjusted.
  • Inspect the Column: A deteriorated column with a collapsed or channeled bed can cause peak tailing, fronting, or splitting [2]. Try reversing the column flow (if recommended by the manufacturer) or replacing the column.
  • Check for Detector Saturation: "Flat-topped" or "spiky" peaks often indicate that the analyte concentration is too high, causing the detector signal to max out [2]. Dilute your sample to see if the peak shape becomes Gaussian.
If the problem is likely CHEMICAL (only one or a few peaks are bad):
  • Check for Mass Overload: If the concentration of a specific analyte is too high, it can overload the column's binding sites, leading to tailing or fronting peaks [2]. Diluting the sample can confirm this.
  • Optimize Chemistry: The interaction between your analyte, the mobile phase, and the stationary phase is not optimal [2]. Consider:
    • Adjusting the pH of the mobile phase.
    • Modifying the buffer concentration or organic solvent strength.
    • Changing the column temperature.
    • Trying a different type of column (e.g., with different particle size or ligand chemistry) to improve selectivity for your problematic compound.

Key Considerations for Your Technical Support Center

To further develop your guides, you may need to explore beyond the current search results:

  • Focus on Mass Spectrometry: This guide is heavily weighted toward HPLC separation. You could create specific FAQs for MS issues, such as optimizing ionization parameters for this compound, dealing with signal suppression, or identifying in-source fragmentation.
  • Develop System Suitability Tests: Create a standard operating procedure for a system suitability test using a this compound standard. This allows researchers to quickly verify that their entire HPLC-MS system is performing correctly before running valuable samples.

References

Vincosamide oxidation prevention during handling

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Vincosamide Stability

Issue Possible Cause Solution
Unwanted deglucosylation Enzymatic activity in plant extracts; high temperatures or improper storage of raw material [1]. Heat-inactivate enzymes during extraction; store extracts at -20°C; use LC-MS to monitor for aglycone formation [1].
Low yield of this compound-N-Oxide Low efficiency in the oxidation of this compound to its N-oxide derivative. Confirm reaction with theoretical calculations; use DFT to predict stability and reactivity of the N-oxide product [2].
Decomposition during analysis Exposure to light, oxygen, or high temperatures during analytical procedures (HPLC, NMR) [1]. Work under inert atmosphere (N₂), use light-protected vials, and keep samples cool during analysis [1].

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound? The most significant documented pathway is enzymatic deglucosylation, where the glucose moiety is removed, leading to the formation of aglycone compounds [1]. This is a key biosynthetic step in plants like Nauclea orientalis. Non-enzymatic oxidation, particularly of the alkaloid's core structure, is also a potential stability concern during handling.

2. How can I monitor the stability of this compound in my extracts? A robust method is ¹H NMR in vitro monitoring. This technique allows you to track the integrity of the this compound molecule in solution over time and detect the emergence of degradation products, such as aglycones [1]. Complement this with HPLC analysis for quantification.

3. Are there computational methods to predict the stability of this compound and its derivatives? Yes, Density Functional Theory (DFT) calculations are highly useful. DFT can predict the relative stability of molecules, such as comparing this compound to its lactam enantiomer or its N-oxide derivative. It analyzes properties like HOMO-LUMO energy gap, which indicates chemical reactivity and stability [2] [1].

4. What is the significance of strictosamide in this compound handling? Strictosamide is a key compound that is structurally very similar to this compound (vincoside lactam) and is often studied alongside it [1]. Research on strictosamide's stability, particularly its role as a biosynthetic precursor that undergoes deglucosylation, provides valuable insights for handling the chemically related this compound [1].

Experimental Protocols

Protocol 1: ¹H NMR for Stability Monitoring

This protocol is adapted from research on strictosamide, a close analog of this compound [1].

  • Sample Preparation: Dissolve your this compound sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum immediately after dissolution.
  • Incubation: Allow the NMR tube to stand at a controlled temperature (e.g., 25°C or 37°C) to simulate aging.
  • Periodic Monitoring: Re-run the ¹H NMR at regular intervals (e.g., 2, 6, 12, 24, 48 hours).
  • Data Analysis: Compare spectra for the appearance of new signals or the disappearance of characteristic this compound protons (e.g., the indole ring protons between δH 7.0-7.4 ppm, the anomeric proton near δH 4.6 ppm, and the vinylic protons around δH 5.3-5.7 ppm). New signals may indicate degradation products like aglycones.
Protocol 2: DFT Calculation for Stability Prediction

This protocol is based on the methodology used to study this compound-N-Oxide [2].

  • Molecular Structure Input: Create or obtain the 3D molecular structure files (.mol, .sdf) for this compound and its potential derivatives or degradation products.
  • Software Setup: Use a computational chemistry software package like Gaussian 09 with a built-in DFT module.
  • Geometry Optimization: Perform an initial geometry optimization using a hybrid functional (e.g., B3LYP) and a basis set (e.g., 6-31+G(d,p)) to find the molecule's most stable ground-state structure [2].
  • Frequency Calculation: Run a frequency calculation on the optimized structure to confirm a true energy minimum (no imaginary frequencies).
  • Energy and Property Calculation: Perform a single-point energy calculation to determine key electronic properties, including:
    • HOMO-LUMO Energy Gap: A smaller gap suggests higher chemical reactivity and lower stability [2].
    • Molecular Electrostatic Potential (MEP) Surface: Identifies regions of the molecule susceptible to electrophilic or nucleophilic attack [2].

Experimental Workflow & Pathway Diagrams

The following diagram outlines the logical workflow for investigating and preventing this compound oxidation, integrating both experimental and computational approaches.

G Start Start: Handle this compound Step1 Extraction & Purification (Control temperature, inert atmosphere) Start->Step1 Step2 Stability Assessment (Choose monitoring method) Step1->Step2 CompMethod Computational Pre-Screening (DFT for HOMO-LUMO & MESP) Step2->CompMethod ExpMethod1 Experimental Monitoring: ¹H NMR in vitro Step2->ExpMethod1 ExpMethod2 Experimental Monitoring: HPLC Analysis Step2->ExpMethod2 Step3 If Instability Detected Step4 Implement Preventive Measures Step3->Step4 Measure1 Enzyme Inactivation (Low temp, rapid processing) Step4->Measure1 Measure2 Controlled Environment (Light protection, N₂ atmosphere) Step4->Measure2 Measure3 Optimized Storage (Low temp, stable pH) Step4->Measure3 Step5 Stable Sample Obtained CompMethod->Step3 ExpMethod1->Step3 ExpMethod2->Step3 Measure1->Step5 Measure2->Step5 Measure3->Step5

Key Stability Considerations

The provided information is a foundation, but specific optimal conditions for this compound (exact pH, temperature, solvent) are not detailed in the available research. Your experimental work should therefore systematically test and optimize these parameters.

References

Vincosamide versus other indole alkaloids anti cancer activity

Author: Smolecule Technical Support Team. Date: February 2026

Anti-Cancer Indole Alkaloids at a Glance

Alkaloid Source Key Mechanisms of Action Experimental Efficacy (In Vitro/In Vivo) Cancer Models Tested Development Status

| Vincosamide [1] | Psychotria leiocarpa (Rubiaceae) | Induces apoptosis (caspase-3 activation) Inhibits PI3K/AKT/mTOR pathway Suppresses metastasis (Src, Ras, MMP9, CXCR4) Reduces cancer stem cell markers (CD133, CD44) | In Vitro: IC₅₀ ~10-80 μg/mL; inhibited proliferation, migration, invasion in HCC cells [1] In Vivo: 10 mg/kg/day suppressed HCC tumor growth in mice [1] | Hepatocellular Carcinoma (HCC) [1] | Preclinical | | Strictosamide [2] | Uncaria scandens (Rubiaceae) | Suppresses cancer cell motility and invasion Inhibits Epithelial-Mesenchymal Transition (EMT) Targets integrin α4-mediated signaling | In Vitro: Suppressed invasion and migration of lung (H1975), gastric (AGS), and colorectal (CaCo2) cancer cells [2] | Lung, Gastric, Colorectal Cancer [2] | Preclinical | | Mitraphylline [2] | Uncaria scandens (Rubiaceae) | Suppresses cancer cell motility and invasion Inhibits Epithelial-Mesenchymal Transition (EMT) Targets integrin α4-mediated signaling | In Vitro: Suppressed invasion and migration of lung (H1975), gastric (AGS), and colorectal (CaCo2) cancer cells [2] | Lung, Gastric, Colorectal Cancer [2] | Preclinical | | Vinblastine / Vincristine [3] | Catharanthus roseus (Apocynaceae) | Microtubule polymerization inhibitors Arrest cell cycle at metaphase | Clinical Use: Used for Hodgkin's disease, lymphosarcoma, neuroblastoma, breast carcinoma [3] | Various (Clinical Use) [3] | Approved Drugs | | Indoximod (D-1MT) [4] [5] | Synthetic | Immunometabolic adjuvant; inhibits IDO/TDO pathway Reverses T-cell suppression in tumor microenvironment Enhances efficacy of chemo/radio/immunotherapy | Clinical Trials: Well-tolerated; showed efficacy in empowering chemotherapy and immune checkpoint therapy in advanced cancer patients [4] | Various Solid Tumors (Clinical Trials) [4] | Clinical Trials |

Detailed Experimental Data & Protocols

For researchers, the specific experimental conditions and methodological details from key studies are outlined below.

This compound (from Psychotria leiocarpa)

The following data is sourced from a 2022 study on Hepatocellular Carcinoma (HCC) [1].

  • In Vitro Cytotoxicity & Proliferation:
    • Cell Lines: Human HCC lines (HLE, Bel 7402, PLC/PRF/5) and normal liver cell line (L-02).
    • Protocols:
      • MTT Assay: Cells treated with 5-80 μg/mL this compound for 48 hours.
      • CCK-8 Assay: Cells treated with 10 μg/mL and 80 μg/mL this compound for 24, 48, and 72 hours.
    • Key Findings: this compound inhibited HCC cell proliferation in a dose-dependent manner, with low cytotoxicity on normal L-02 cells [1].
  • Apoptosis Assay:
    • Protocol: Flow cytometric analysis after treatment with 10 μg/mL and 80 μg/mL this compound for 48 hours.
    • Key Findings: this compound promoted apoptosis in HCC cells [1].
  • Migration & Invasion Assays:
    • Protocols: Scratch repair (wound healing) and Transwell assays after treatment with 80 μg/mL this compound.
    • Key Findings: this compound significantly suppressed the migration and invasion of HCC cells [1].
  • In Vivo Efficacy:
    • Model: Mouse tumor model.
    • Protocol: Administered 10 mg/kg/day this compound for 3 days.
    • Key Finding: Significant inhibition of HCC cell growth was observed [1].
  • Western Blot Analysis:
    • Key Findings: Treatment promoted PTEN expression, inhibited phosphorylation of AKT and mTOR, and suppressed expression of Src, Ras, MMP9, EpCAM, CXCR4, Oct4, CD133, and CD44 [1].
Strictosamide & Mitraphylline (from Uncaria scandens)

This data comes from a 2025 study focusing on cancer cell motility [2].

  • Isolation & Identification:
    • Source: Aerial parts of Uncaria scandens.
    • Protocol: Extract was fractionated via acid-base treatment and chromatographic techniques. Structures were elucidated using NMR spectroscopy and LC-MS/MS analysis [2].
  • Cell Motility & Invasion:
    • Cell Lines: Human lung (H1975), gastric (AGS), and colorectal (CaCo2) cancer cells.
    • Protocols: Invasion and migration assays were performed.
    • Key Findings: Both compounds suppressed cancer cell invasion and migration [2].
  • Mechanism (EMT Inhibition):
    • Protocol: mRNA expression analysis of EMT markers and RT-PCR gene array.
    • Key Findings: Suppressed the EMT signaling pathway, potentially through inhibition of integrin α4-mediated signaling [2].

Mechanisms of Action: Signaling Pathways

The anti-cancer mechanisms of these alkaloids, particularly this compound, involve complex signaling pathways as illustrated below.

vincosamide_pathway cluster_up Inhibition of Growth & Survival cluster_down Inhibition of Metastasis & Stemness This compound This compound PTEN PTEN ↑ This compound->PTEN Caspase3 Caspase-3 ↑ This compound->Caspase3 Activates Src Src ↓ This compound->Src Ras Ras ↓ This compound->Ras MMP9 MMP9 ↓ This compound->MMP9 CXCR4 CXCR4 ↓ This compound->CXCR4 CD133 CD133 ↓ This compound->CD133 CD44 CD44 ↓ This compound->CD44 AKT AKT (Phospho) ↓ PTEN->AKT Inhibits mTOR mTOR (Phospho) ↓ AKT->mTOR

Diagram Title: this compound Signaling Pathways in HCC

For Strictosamide and Mitraphylline, the primary mechanism involves a different pathway centered on inhibiting integrin α4 signaling, which subsequently suppresses the Epithelial-Mesenchymal Transition (EMT), a key driver of cancer metastasis [2].

Conclusion and Research Implications

  • Vincristine and Vinblastine are well-established chemotherapeutic agents targeting microtubules [3].
  • This compound is a promising preclinical candidate, particularly for HCC, with multi-targeted action against proliferation, metastasis, and stemness [1].
  • Strictosamide and Mitraphylline are also in preclinical stages, showing a novel mechanism to inhibit metastasis by targeting EMT via integrin signaling [2].
  • Indoximod represents a different approach as an immunometabolic adjuvant in clinical trials, aiming to boost the immune system's ability to fight cancer [4] [5].

For researchers, this compound's multi-faceted mechanism and efficacy in vivo make it a compelling candidate for further investigation. A key next step would be to elucidate its precise molecular target and evaluate its efficacy in other cancer types.

References

Vincosamide comparative efficacy hepatocellular carcinoma models

Author: Smolecule Technical Support Team. Date: February 2026

Vincosamide Efficacy in HCC Models

Model Type Efficacy Outcomes & Key Findings Proposed Molecular Mechanism

| In Vitro (Human HCC cell lines) [1] [2] | - Anti-proliferation: Inhibited cell proliferation in a dose-dependent manner (10-80 µg/mL).

  • Pro-apoptotic: Promoted apoptosis; induced nuclear pyknosis and fragmentation.
  • Anti-migration/Invasion: Suppressed cell migration and invasion in scratch and Transwell assays.
  • Cytotoxicity: Low cytotoxicity against normal liver L-02 cells. | - Pathway Inhibition: Blocked PI3K/AKT pathway; promoted PTEN expression, inhibited phosphorylation of AKT and mTOR.
  • Metastasis Markers: Suppressed Src, Ras, MMP9, EpCAM, and CXCR4.
  • Apoptosis Activation: Activated caspase-3.
  • Stemness Suppression: Reduced cancer stem cell markers CD133 and CD44. | | In Vivo (Mouse tumor model) [1] [2] | - Tumor Growth Inhibition: Significantly inhibited the growth of HCC cells after treatment (10 mg/kg/day for 3 days). | - Consistent with in vitro findings, supporting the proposed molecular mechanism of action. |

Key Experimental Protocols

The experimental data for this compound were generated using standard preclinical methodologies. Here are the details of the core protocols:

  • Cell Viability and Proliferation [1] [2]:

    • MTT Assay: Cells were seeded in 96-well plates, treated with this compound (5-80 µg/mL) for 48 hours, followed by MTT solution incubation. Absorbance was measured at 490 nm to calculate the growth ratio.
    • CCK-8 Assay: Cells were treated with this compound, and after a set duration, CCK-8 solution was added. Absorbance at 450 nm was measured to determine cell proliferation.
    • Trypan Blue Exclusion Assay: Used to analyze cell viability by counting cells that excluded the trypan blue dye after treatment.
  • Apoptosis Analysis [1]:

    • DAPI Staining: Treated cells were stained with DAPI. Nuclear pyknosis and fragmentation, observed under fluorescence microscopy, served as evidence of apoptosis.
    • Flow Cytometry: Used for quantitative analysis of apoptotic cell populations.
  • Migration and Invasion Assays [1] [2]:

    • Scratch Repair Assay: A scratch was made in a confluent cell monolayer. The closure of the scratch, inhibited by this compound treatment, was monitored to assess cell migration.
    • Transwell Assay: Cells were placed in the upper chamber of a Transwell insert with or without a Matrigel coating. The number of cells migrating through the membrane to the lower chamber, reduced by this compound, quantified invasion and migration.
  • Protein Expression Analysis [1] [2]:

    • Western Blotting: Used to detect the expression and phosphorylation levels of key signaling proteins (e.g., PTEN, p-AKT, p-mTOR, caspase-3) and metastasis-related factors (e.g., CXCR4, Src, MMP9).
  • In Vivo Efficacy [1] [2]:

    • Mouse Tumorous Model: HCC cells were implanted in mice. The animals were then treated with this compound (10 mg/kg/day), and tumor growth was assessed over time.

This compound's Mechanism of Action in HCC

The following diagram synthesizes the molecular mechanism of this compound against HCC, as revealed by the experimental findings. It acts on multiple fronts by inhibiting proliferative signaling, blocking metastatic processes, and activating apoptosis.

G This compound Molecular Mechanism in HCC cluster_pathways Molecular Pathways Affected cluster_effects Cellular Outcomes cluster_molecular_changes Key Molecular Changes This compound This compound PI3K_AKT PI3K/AKT/mTOR Pathway This compound->PI3K_AKT Apoptosis Apoptosis Activation This compound->Apoptosis Metastasis Metastasis & Stemness This compound->Metastasis Up_PTEN ↑ PTEN expression PI3K_AKT->Up_PTEN Down_pAKT ↓ p-AKT (Ser473) PI3K_AKT->Down_pAKT Down_pmTOR ↓ p-mTOR (Thr2448) PI3K_AKT->Down_pmTOR Up_Caspase3 ↑ Caspase-3 activity Apoptosis->Up_Caspase3 Down_Markers ↓ Src, Ras, MMP9, EpCAM, CXCR4, CD133, CD44 Metastasis->Down_Markers Proliferation Inhibits Proliferation Promotes_Apoptosis Promotes Apoptosis Inhibits_Metastasis Inhibits Migration, Invasion & Stemness Up_PTEN->Proliferation Inhibits Down_pAKT->Proliferation Inhibits Down_pmTOR->Proliferation Inhibits Up_Caspase3->Promotes_Apoptosis Down_Markers->Inhibits_Metastasis

Interpretation of Findings and Research Context

The experimental data positions this compound as a multi-target agent against HCC. Its ability to simultaneously inhibit a major proliferative pathway (PI3K/AKT), activate apoptosis, and suppress markers associated with metastasis and cancer stem cells is a compelling profile.

  • Mechanistic Strength: The suppression of CD133 and CD44 is particularly noteworthy, as these "stemness" markers are linked to tumor recurrence and therapy resistance. Targeting these populations could provide a deeper, more durable therapeutic effect [1] [2].
  • Comparative Context: While direct head-to-head comparisons with standard therapies are not available in the provided research, this compound's mechanism is distinct. For example, it naturally inhibits the PI3K/AKT/mTOR pathway, which is a target of investigational drugs like dactolisib [3]. Furthermore, other plant-derived alkaloids, such as vinorelbine, are being explored in HCC, showing that this class of compounds holds significant interest [4] [5].
  • Research Status: It is important to note that the findings for this compound are at the preclinical stage. The results are promising but require validation in additional models and, ultimately, clinical trials to establish safety and efficacy in humans.

References

Vincosamide mechanism comparison PI3K AKT pathway inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

PI3K/AKT/mTOR Pathway Inhibitors at a Glance

Inhibitor / Drug Candidate Target / Mechanism Key Characteristics / Development Stage
Alpelisib [1] [2] PI3Kα inhibitor Approved for HR+, HER2-, PIK3CA-mutated breast cancer [1] [2].
Buparlisib [1] Pan-PI3K inhibitor Has undergone clinical trials for lung cancer (LC) [1].
Gedatolisib [3] [2] Dual PI3K/mTOR inhibitor Targets all class I PI3K isoforms and mTORC1/2. In Phase III for breast cancer [3] [2].
Inavolisib [2] PI3Kα inhibitor Investigational; Phase III data shows efficacy in PIK3CA-mutated HR+ breast cancer [2].
MK2206 [1] AKT inhibitor Has undergone clinical trials for lung cancer (LC) [1].
NVP-BEZ235 [4] Dual PI3K/mTOR inhibitor Preclinical studies in rhabdomyosarcoma show synergy with MEK inhibitors [4].
Sirolimus [1] mTOR inhibitor Has undergone clinical trials for lung cancer (LC) [1].
TBO-309 [3] [2] PI3Kβ inhibitor Novel antiplatelet compound; inhibits thrombosis with minimal impact on normal hemostasis. In Phase II for ischemic stroke [3] [2].
TL117 [3] [2] Pan-PI3K inhibitor Orally bioavailable; potential antineoplastic activity. In Phase I/II for Head and Neck Squamous Cell Carcinoma [3] [2].

Experimental Insights into PI3K Inhibitor Research

To provide context on how these inhibitors are studied, here are methodologies from recent research:

  • In-Vitro Combination Studies: Research in rhabdomyosarcoma (RMS) cell lines demonstrates a common experimental protocol. Cells are treated with inhibitors (e.g., TORC1/2 inhibitor AZD8055 and MEK inhibitor AZD6244) both alone and in combination for 72 hours. Cell proliferation is then measured using an MTS assay to determine the GI50 (concentration causing 50% growth inhibition). Such studies often reveal that dual inhibition of PI3K and MAPK pathways has a synergistic effect, blocking reciprocal pathway activation and leading to greater growth inhibition [4].
  • Analysis of Pathway Activation: The prevalence of PI3K/MAPK pathway activation in tumor samples can be assessed via immunohistochemistry (IHC). Formalin-fixed, paraffin-embedded tumor tissue is stained with antibodies against phospho-specific proteins (e.g., phospho-AKT(Ser473), phospho-ERK1/2(Thr202/Tyr204)). A pathologist then scores the intensity, with tumors considered positive if a defined percentage of cells (e.g., >10%) show staining [4].
  • In-Vivo Efficacy and Pharmacodynamics: The synergistic effects observed in vitro can be validated in vivo using xenograft models. Mice bearing tumor implants are treated with drug combinations like AZD8055 and AZD6244. The study measures tumor growth inhibition and also analyzes tumor tissue for changes in pharmacodynamic biomarkers (e.g., levels of phosphorylated AKT, ERK, and S6) to confirm the drugs are hitting their intended targets [4].

PI3K/AKT/mTOR Pathway Overview

The following diagram maps the core PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in cancer and a primary target for the inhibitors listed above.

G RTK Receptor Tyrosine Kinase (EGFR, IGF1-R, HER2) PI3K PI3K (Class IA) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activates AKT AKT PIP3->AKT Recruits PDK1->AKT p-T308 TSC1_TSC2 TSC1-TSC2 Complex AKT->TSC1_TSC2 Inhibits mTORC2 mTORC2 mTORC2->AKT p-S473 Rheb Rheb GTPase TSC1_TSC2->Rheb Inactivates (GAP) mTORC1 mTORC1 Rheb->mTORC1 Activates CellProcesses Cell Growth, Proliferation, Survival, Metabolism mTORC1->CellProcesses Promotes

Suggestions for Further Research

Given the lack of specific data on vincosamide, I suggest the following steps to advance your investigation:

  • Verify the Compound Name: "this compound" may be a spelling variant or a very recently discovered compound. You could search for closely related names, such as "vincamine" or other Vinca alkaloids, which are better characterized [5].
  • Explore Broader Databases: Conduct a targeted search on specialized scientific databases like PubMed, Scopus, or Google Scholar using terms such as "this compound AND cancer," "this compound AND PI3K," or "natural alkaloids AND PI3K/AKT pathway."
  • Investigate Related Natural Products: The field of natural products is a rich source for potential therapeutics. Several alkaloids are under investigation for their ability to cross the blood-brain barrier and for anti-glioma activities, which may involve pathways like PI3K/AKT [6]. Furthermore, various phytochemicals, including polyphenols and alkaloids, are researched for their cardioprotective roles, often through antioxidant mechanisms that can interact with key signaling pathways [7].

References

Vincosamide CD133 CD44 suppression versus other stemness inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Stemness Inhibitors: Mechanisms & Experimental Data

Inhibitor Primary Target(s) Effect on CD133/CD44 Key Experimental Findings
Salinomycin Wnt/β-catenin pathway [1] Reduced stemness markers (CD133, CD44) [1] In vitro (CMS4 CRC cells): Reduced CD133/CD44; shifted macrophage polarization toward anti-tumor M1-like phenotype [1]
SB-431542 TGF-β pathway [1] Reduced stemness markers (CD133, CD44) [1] In vitro (CMS4 CRC cells): Reduced CD133/CD44; shifted macrophage polarization toward anti-tumor M1-like phenotype [1]
JIB-04 Histone demethylation [1] Reduced stemness markers (CD133, CD44) [1] In vitro (CMS4 CRC cells): Reduced CD133/CD44; shifted macrophage polarization toward anti-tumor M1-like phenotype [1]
Napabucasin STAT3 pathway [1] Reduced stemness markers (CD133, CD44) [1] In vitro (CMS4 CRC cells): Reduced CD133/CD44; shifted macrophage polarization toward anti-tumor M1-like phenotype [1]
Vitamin D NF-κB / NLRP3 [2] Suppressed CD133+/CD44+ population [2] In vitro/vivo (TNBC): Decreased SOX2/OCT4; reduced sphere formation, proliferation; increased apoptosis [2]
XAV939 & IWR-1 Wnt/β-catenin (by stabilizing Axin) [3] Implicated in CD44+CD133+ suppression [3] In vitro/vivo (CRC): Suppressed proliferation, colony formation, and tumorigenic capacity of CD44+CD133+ cells [3]

Detailed Experimental Protocols

Here are the core methodologies from key studies that evaluated these inhibitors' effects.

1. In Vitro Co-culture Model with Stemness Inhibitors [1] This protocol assessed the dual effect of inhibitors on cancer cells and the tumor immune microenvironment.

  • Cell Lines: Human colorectal cancer (CRC) cell lines HCT116 and SW620 (models for Consensus Molecular Subtype 4 - CMS4) [1].
  • Macrophage Differentiation: Human peripheral blood mononuclear cells (PBMCs) from donors were isolated and differentiated into macrophages [1].
  • Co-culture Setup: Cancer cells and macrophages were cultured in an indirect co-culture system, allowing exchange of soluble factors without direct cell contact [1].
  • Treatment: Co-cultures were treated with four stemness inhibitors—salinomycin, SB-431542, JIB-04, and napabucasin—both individually and in combination [1].
  • Analysis:
    • Cancer Cells: Flow cytometry to analyze the expression of stemness markers CD133 and CD44 [1].
    • Macrophages: Flow cytometry to assess polarization into pro-tumor (M2-like) or anti-tumor (M1-like) phenotypes [1].

2. In Vivo Validation in Breast Cancer Model [1]

  • Model: Syngeneic, immunocompetent mice implanted with EO771 mouse breast cancer cells [1].
  • Treatment: Mice were treated with a combination of the four stemness inhibitors (salinomycin, SB-431542, JIB-04, and napabucasin) [1].
  • Analysis: Tumors were analyzed to determine the M1/M2 macrophage ratio within the tumor microenvironment [1].

3. Vitamin D in Triple-Negative Breast Cancer (TNBC) [2]

  • Cell Sorting: CD133+/CD44+ cancer stem cells (CSCs) were isolated from a TNBC cell line using flow cytometry [2].
  • Treatment: Sorted CSCs were treated with Vitamin D [2].
  • Functional Assays:
    • Stemness: Sphere-forming assay (number and size of colonies) [2].
    • Proliferation: Cell viability assays [2].
    • Apoptosis: Analysis of apoptotic markers [2].
    • Signaling: Western blot to assess nuclear P65 (NF-κB signaling) and NLRP3 expression [2].
  • Rescue Experiment: CSCs were co-treated with Vitamin D and BMS-986,299 (NLRP3 activator) to confirm mechanism [2].
  • In Vivo Model: Subcutaneous xenograft model of TNBC in mice treated with Vitamin D [2].

Stemness Signaling Pathways

The inhibitors listed above target key signaling pathways that are crucial for maintaining cancer stem cell properties. The diagram below illustrates how these pathways interact.

G Wnt Wnt Signal CD133_CD44 CD133 / CD44 CSC Markers Wnt->CD133_CD44 TGFb TGF-β Signal TGFb->CD133_CD44 STAT3 STAT3 Signal STAT3->CD133_CD44 Demethyl Histone Demethylation Demethyl->CD133_CD44 NFkB NF-κB Signal NFkB->CD133_CD44 Stemness Stemness Phenotype (Self-renewal, Therapy resistance) CD133_CD44->Stemness Inhib_Sali Salinomycin Inhib_Sali->Wnt Inhib_SB SB-431542 Inhib_SB->TGFb Inhib_Napa Napabucasin Inhib_Napa->STAT3 Inhib_JIB JIB-04 Inhib_JIB->Demethyl Inhib_VD Vitamin D Inhib_VD->NFkB

How to Locate Information on Vincosamide

While the specific compound "this compound" was not mentioned in the current search results, you can explore these targeted strategies to find relevant scientific data:

  • Refine your search terms: Use specialized databases like PubMed and Scopus. Try alternative names or related compounds, and search for "this compound" alongside "cancer stem cell," "stemness," or "CD133."
  • Investigate natural sources: this compound is a natural alkaloid. Research the plant it is derived from (e.g., Psychotria species) for broader studies on its extracts and anti-cancer properties.
  • Explore related compounds: Look into other vinca alkaloids (like vincristine and vinblastine) which are well-established in cancer therapy. While their primary mechanism is tubulin inhibition, some studies may investigate off-target effects on stemness.

References

Vincosamide metabolite profile comparison across species

Author: Smolecule Technical Support Team. Date: February 2026

Related Alkaloid Profiles and Analytical Techniques

Although a direct vincsamide comparison is unavailable, the following table summarizes research on related monoterpene indole alkaloids (MIAs) and the advanced methodologies used, which are directly applicable to your research interests.

Subject / Compound Plant Species Key Findings / Analytical Technique Relevance
Total Alkaloid Profiling [1] Nauclea officinalis UPLC-Q-TOF-MS/MS identified/tentatively identified 55 alkaloids; 25 were absorbed into rat plasma. A validated LC-ESI-MS/MS method quantified 11 major alkaloids. Demonstrates a high-throughput method for complex alkaloid profiling and pharmacokinetics, applicable to vincsamide studies.
Spirooxindole Alkaloid Biosynthesis [2] Mitragyna parvifolia Genomic/transcriptomic analysis revealed the biosynthetic pathway for mitraphylline, a spirooxindole MIA. Provides a framework for investigating MIA pathway divergence, which underlies metabolite profile differences across species.
Quality Marker (Q-marker) Prediction [3] Staphylea arguta A review summarized 451 metabolites. Proposed potential Q-markers based on chemical specificity and traditional efficacy. Illustrates a systematic approach for identifying key characteristic metabolites for standardization and comparison.

Experimental Workflow for Metabolite Comparison

The studies I found use a modern metabolomics workflow. The diagram below outlines the key steps for conducting a comparative metabolite profile analysis, synthesizing the methodologies from the search results [3] [1].

cluster_1 Sample Collection & Preparation cluster_2 Data Acquisition Phase cluster_3 Data Analysis Phase cluster_4 Interpretation Phase SamplePrep Sample Preparation MetaboliteExtraction Metabolite Extraction SamplePrep->MetaboliteExtraction SamplePrep->MetaboliteExtraction DataAcquisition Instrumental Analysis MetaboliteExtraction->DataAcquisition DataProcessing Data Processing & Analysis DataAcquisition->DataProcessing IdAndQuant Metabolite Identification & Quantification DataProcessing->IdAndQuant DataProcessing->IdAndQuant Comparison Comparative Analysis & Biomarker Discovery IdAndQuant->Comparison

Workflow Stages Explained:

  • Sample Collection & Preparation: Plant material from different species is collected and processed (e.g., freeze-dried and ground). Samples are then prepared using techniques like protein precipitation with ice-cold methanol/acetonitrile or solid-phase extraction to isolate metabolites [4] [1].
  • Data Acquisition: Extracts are analyzed using high-resolution platforms like UPLC-Q-TOF-MS/MS (Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry). This allows for the separation and detection of thousands of metabolite features [1].
  • Data Analysis: Raw data is processed to align peaks and normalize signals. Metabolites are identified by matching their mass spectra and fragmentation patterns (MS/MS) against standard databases. Quantitative analysis of target compounds can be performed using multiple reaction monitoring (MRM) with triple quadrupole mass spectrometers [1].
  • Interpretation: Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are applied to identify the metabolites that contribute most to the differences between species [5] [6].

References

Vincosamide cytotoxicity comparison normal versus cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity and Selective Anti-Cancer Activity

The following table summarizes the key experimental findings on vincosamide's cytotoxic and selective effects.

Aspect Experimental Findings on this compound

| Tested Cell Lines | Cancer Cells: Hepatocellular carcinoma (HCC) cells (specific line not named in abstract). Normal Cells: Normal liver cells [1] | | Cytotoxicity (IC₅₀/Inhibition) | Inhibited proliferation, migration, and invasion of HCC cells in a dose-dependent manner (10 - 80 µg/mL) [1]. | | Selectivity | Showed low cytotoxicity effect on normal liver cells at doses active against HCC cells (10 - 80 µg/mL) [1]. | | Key Mechanisms & Effectors | Promoted Apoptosis: Activated caspase-3 [1]. Inhibited Signaling: Blocked PI3K/AKT pathway (reduced p-AKT Ser473, p-mTOR Thr2448); promoted PTEN expression [1]. Suppressed Metastasis: Inhibited Src, Ras, MMP9, EpCAM, CXCR4 [1]. Reduced Stemness: Suppressed cancer stem cell markers CD133 and CD44 [1]. |

Detailed Experimental Protocols

The key experiments validating this compound's efficacy and mechanisms are outlined below.

  • Cell Viability and Proliferation Assays

    • Methods Used: MTT assay, trypan blue exclusion assay, and Cell Counting Kit-8 (CCK-8) were employed [1].
    • Typical Procedure (MTT): Cells are seeded in 96-well plates and treated with the test compound. After incubation, MTT solution is added. Viable cells convert MTT into purple formazan crystals, which are dissolved, and the solution's absorbance is measured. The absorbance correlates with the number of viable cells [2] [3].
    • Application: These assays determined the inhibition of HCC cell proliferation and calculated the effective dose ranges [1].
  • Apoptosis Analysis

    • Method Used: Flow cytometric analysis [1].
    • Typical Procedure (Annexin V/PI Staining): Treated cells are stained with fluorescent Annexin V (which binds to phosphatidylserine on the surface of early apoptotic cells) and propidium iodide (PI, which stains DNA in late apoptotic and necrotic cells with compromised membranes). The stained cell population is then analyzed by flow cytometry to distinguish and quantify live, early apoptotic, and late apoptotic/necrotic cells [4].
  • Migration and Invasion Assays

    • Methods Used: Scratch repair (wound healing) assay and Transwell assay [1].
    • Typical Procedure (Scratch Assay): A monolayer of cells is scratched to create a "wound." The closure of this wound by cell migration is monitored over time under a microscope after treatment with the test compound.
    • Typical Procedure (Transwell): Cells are placed in an upper chamber with a porous membrane, with or without a matrix coating. The lower chamber contains a chemoattractant. The ability of cells to migrate or invade through the pores toward the chemoattractant after treatment is measured.
  • In Vivo Efficacy

    • Method Used: Mouse tumorous model [1].
    • Procedure: The growth of HCC cells in the animal model was significantly inhibited after treatment with this compound at a dose of 10 mg/kg/day for 3 days [1].
  • Mechanism Investigation

    • Protein Expression & Pathway Analysis: Western blotting and laser confocal microscopy were used to detect changes in protein expression and localization (e.g., caspase-3, PTEN, p-AKT, p-mTOR, CD133, CD44) [1].
    • Mitochondrial Morphology: Changes in the mitochondria of treated cells were observed using electron microscopy, suggesting a potential target for this compound's action [1].

Mechanism of Action Signaling Pathway

The experimental data indicates that this compound exerts its anti-cancer effects through a multi-targeted mechanism, summarized in the diagram below.

G cluster_0 Key Cellular Processes Inhibited This compound This compound Caspase3 Caspase3 This compound->Caspase3 Activates PTEN PTEN This compound->PTEN Promotes Expression Src_Ras Src_Ras This compound->Src_Ras Inhibits Expression MMP9_EpCAM_CXCR4 MMP9_EpCAM_CXCR4 This compound->MMP9_EpCAM_CXCR4 Inhibits Expression CD133_CD44 CD133_CD44 This compound->CD133_CD44 Inhibits Expression Apoptosis Apoptosis Proliferation Proliferation Metastasis Metastasis Stemness Stemness Caspase3->Apoptosis Induces PI3K_AKT PI3K_AKT PTEN->PI3K_AKT Suppresses PI3K_AKT->Proliferation Promotes Src_Ras->Proliferation Promotes MMP9_EpCAM_CXCR4->Metastasis Mediates CD133_CD44->Stemness Maintains

Based on the experimental data, the proposed molecular mechanism of this compound involves:

  • Inducing Programmed Cell Death: this compound activates caspase-3, a key executioner enzyme, to trigger apoptosis in cancer cells [1].
  • Inhibiting Key Growth Signals: It promotes the expression of the tumor suppressor PTEN and subsequently blocks the PI3K/AKT/mTOR signaling pathway, a critical driver of cell growth and survival that is often overactive in cancers [1].
  • Suppressing Metastasis: The compound inhibits the expression of proteins like Src, Ras, MMP9, EpCAM, and CXCR4, which are crucial for cancer cell migration, invasion, and spread [1].
  • Targeting Cancer Stemness: By reducing the levels of CD133 and CD44, this compound may target a subpopulation of cells thought to be responsible for tumor initiation, drug resistance, and recurrence [1].

Conclusion for Research Application

References

Comparative Profile of Vincosamide and Standard Anti-inflammatory Drugs

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the known mechanisms and research status of vincosamide compared to common anti-inflammatory drug classes.

Agent / Drug Class Primary Mechanism of Action Reported Anti-inflammatory Effects Key Research Findings & Context
This compound Not fully elucidated; inhibits NF-κB and MAPK signaling pathways [1]. Suppresses production of NO, TNF-α, and IL-1β [1]. Research is in early, pre-clinical stages (in vitro). Its multi-pathway mechanism is considered promising for future drug development [1].
NSAIDs (e.g., Ibuprofen, Diclofenac) Inhibition of cyclooxygenase (COX-1 & COX-2) enzymes [2] [3]. Reduces prostaglandin synthesis, providing analgesic, antipyretic, and anti-inflammatory effects [2]. Well-established clinical use. Efficacy quantified (e.g., NNT for Ibuprofen 400mg is 2.4) [4]. Known for GI, renal, and cardiovascular side effects [2].
COX-2 Selective Inhibitors (e.g., Celecoxib) Selective inhibition of the COX-2 enzyme [2] [3]. Reduces inflammatory prostaglandins while sparing GI-protective prostaglandins [2]. Developed to reduce GI toxicity. Associated with increased risk of cardiovascular events [2] [4].
Glucocorticoids Suppress NF-κB and AP-1 transcription factors, reducing expression of multiple pro-inflammatory genes [3]. Broad suppression of cytokines (IL-1β, TNF-α, IL-2, IL-4, etc.), COX-2, and adhesion molecules [3]. Potent and broad-acting, but long-term use leads to significant metabolic and immunosuppressive side effects [3].
Biologicals (e.g., Anti-TNF-α) Neutralize specific cytokines or their receptors [3]. Targeted inhibition of specific pathways (e.g., TNF-α, IL-1β, IL-6) [3]. Highly effective for specific autoimmune diseases. Drawbacks include high cost and increased risk of infections [3].

Experimental Insights into this compound's Activity

The primary evidence for this compound's anti-inflammatory activity comes from a 2017 study that investigated its effects in LPS-induced RAW 264.7 macrophages, a standard cell model for inflammation research [1].

  • Experimental Protocol: Researchers isolated six compounds from Nauclea officinalis, including this compound and the more potent strictosamide. Cells were pretreated with these compounds before being stimulated with LPS (lipopolysaccharide), a potent inflammatory agent. The production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-1β was measured using Griess tests and ELISA kits. The underlying molecular mechanism was probed via Western blot analysis to detect changes in key signaling proteins [1].
  • Key Findings on Mechanism: The study concluded that the anti-inflammatory effect of strictosamide (and by structural analogy, potentially this compound) works by suppressing the NF-κB and MAPK signaling pathways. This was evidenced by reduced phosphorylation of key proteins like p65, IκBα, IKKα (NF-κB pathway), and p38, ERK, and JNK (MAPK pathway) [1]. The following diagram illustrates this mechanism.

G LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex MyD88->IKK_complex NF-κB Pathway MAPK_pathway MAPK Pathway MyD88->MAPK_pathway MAPK Pathway NFkB_inactive NF-κB (Inactive) IKK_complex->NFkB_inactive Activates NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Phosphorylation & Translocation Pro_inf_genes Nucleus Pro-inflammatory Gene Transcription NFkB_active->Pro_inf_genes p38_JNK_ERK p-p38 / p-JNK / p-ERK MAPK_pathway->p38_JNK_ERK p38_JNK_ERK->Pro_inf_genes Outputs Inflammatory Outputs (NO, TNF-⍺, IL-1β) Pro_inf_genes->Outputs This compound This compound/Strictosamide (Inhibitor) This compound->IKK_complex Suppresses This compound->p38_JNK_ERK Suppresses

Research Implications and Future Directions

The data suggests that this compound represents a promising but early-stage candidate.

  • Novel Mechanism: Unlike NSAIDs that target cyclooxygenase enzymes, this compound acts further upstream by modulating intracellular signaling hubs (NF-κB and MAPK). This broader mechanism is similar to glucocorticoids but may offer a more targeted approach to avoid their extensive side effects [3] [1].
  • Current Research Gaps: The critical missing information for a full comparative guide is the lack of direct, side-by-side testing against standard drugs in equivalent experimental systems. Furthermore, all data is currently from in vitro studies; its efficacy and safety in animal models or humans remain unknown [1].
  • Strategic Considerations for Researchers:
    • Multi-target Therapy: The trend in anti-inflammatory drug discovery is shifting towards developing dual or multi-target agents to enhance efficacy and combat complex diseases [5] [3]. This compound's inherent multi-pathway activity aligns with this strategy.
    • Lead for Optimization: this compound could serve as a lead compound for medicinal chemistry efforts. As seen with the structural modification of Ibuprofen, optimizing its structure could enhance potency and improve its drug-like properties [6].
    • Repurposing Potential: Some NSAIDs have demonstrated unexpected antimicrobial properties [7]. Given that this compound's source plant has been used in folk medicine for inflammatory disorders and infections [8], investigating its potential as a dual-action anti-inflammatory and antimicrobial agent could be a fruitful research path.

References

Vincosamide acetylcholinesterase inhibition versus donepezil galantamine

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis at a Glance

The table below summarizes the available information on the three compounds. Critical data for a direct researcher-level comparison, specifically IC50 values (half-maximal inhibitory concentration) for vincosamide, is missing from the literature.

Feature This compound Donepezil Galantamine
Compound Type Monoterpene indole alkaloid [1] [2] Synthetic piperidine-based AChEI [3] Natural tertiary alkaloid [4]
Primary Medical Use Investigational (preclinical for cancer) [1] Treatment of mild to severe Alzheimer's dementia [3] Treatment of mild to moderate Alzheimer's dementia [4]
AChE Inhibition (IC50) Qualitatively reported, quantitative IC50 not available [1] N/A (Approved drug, IC50 data exists but not central to clinical use) N/A (Approved drug, IC50 data exists but not central to clinical use)
Mechanism of Action Reported but not fully elucidated; may involve caspase-3 activation & PI3K/AKT pathway inhibition [1] Reversible, selective AChE inhibitor [3] [5] Dual action: Reversible AChE inhibitor & allosteric modulator of nicotinic receptors (nAChRs) [4] [5]

| Supporting Experimental Data | - In vitro anti-proliferative/anti-migration assays on HCC cells [1]

  • In vivo mouse tumor model [1] | - Extensive human RCTs in Alzheimer's patients [6] [3]
  • Cognitive and functional scale improvements [3] | - Extensive human RCTs in Alzheimer's patients [6] [4]
  • Cognitive and functional scale improvements [4] | | Key Pharmacological Notes | Low cytotoxicity on normal liver cells (L-02) in vitro [1]; clinical safety and PK/PD in humans unknown. | High selectivity for AChE over BuChE; long half-life (~70 hrs) allowing once-daily dosing [3]. | Dual mechanism may offer broader symptomatic benefits; metabolized by CYP2D6 and CYP3A4 [4]. |

Overview of Experimental Context

The data for this compound and the approved drugs come from vastly different research stages, which is crucial for interpretation:

  • This compound: Evidence comes from preclinical in vitro and in vivo cancer models. Its AChE inhibitory activity is mentioned as a trait but was not the primary focus of the identified study [1]. The available data on its anti-cancer effects suggests it inhibits malignant behaviors of hepatocellular carcinoma (HCC) cells by activating caspase-3 and inhibiting the PI3K/AKT signaling pathway [1].
  • Donepezil & Galantamine: Their profiles are defined by extensive clinical trials and post-marketing surveillance. Their efficacy is measured through validated cognitive and functional scales in humans with Alzheimer's disease [6] [3] [5].

Research Pathway for Acetylcholinesterase Inhibitors

For context, the following chart outlines a generalized pathway from discovery to clinical application for acetylcholinesterase inhibitors, illustrating the different stages where this compound and the approved drugs currently reside.

Start Compound Discovery & Screening Preclinical Preclinical Studies (In vitro & in vivo models) Start->Preclinical Initial Activity & Mechanism Clinical Clinical Trials (Human subjects) Preclinical->Clinical Safety & Efficacy Data This compound This compound Research (Current Stage) Approved Approved Drug Clinical->Approved Regulatory Review ApprovedDrugs Donepezil/Galantamine (Final Stage)

Interpretation and Research Gaps

  • This compound remains in early-stage investigation. While it shows a promising multi-target profile, its potency and specificity as an AChE inhibitor are not yet quantifiable based on the available data. Further studies focusing specifically on its cholinesterase inhibition kinetics are required.
  • Donepezil and Galantamine are well-established therapies with a risk-benefit profile understood in human populations. Their different pharmacological properties (e.g., galantamine's dual mechanism) are considered in clinical decision-making, though head-to-head trials have not shown clear superiority in efficacy [5].

For your research, focusing on obtaining primary studies that report the specific IC50 values for this compound against AChE in standardized assays would be the next critical step for a direct quantitative comparison.

References

Vincosamide PTEN activation compared to other PTEN modulators

Author: Smolecule Technical Support Team. Date: February 2026

Vincosamide: Mechanism and Experimental Evidence

This compound (Vinco) is a monoterpene indolic alkaloid first identified in the leaves of Psychotria leiocarpa [1]. Recent studies have explored its potential as an anti-cancer agent.

  • Mechanism of Action: In hepatocellular carcinoma (HCC) cell lines (HLE, Bel 7402, PLC/PRF/5), this compound was found to promote the expression of the tumor suppressor PTEN. This activation led to the subsequent inhibition of the PI3K/AKT signaling pathway, as evidenced by reduced phosphorylation of AKT (Ser473) and mTOR (Thr2448) [1] [2]. The proposed signaling pathway can be summarized as follows:

vincosamide_pathway Vinco Vinco PTEN PTEN Vinco->PTEN Promotes Expression pAKT pAKT PTEN->pAKT Inhibits Phosphorylation Apoptosis Apoptosis PTEN->Apoptosis Induces Migration Migration PTEN->Migration Suppresses Invasion Invasion PTEN->Invasion Suppresses pmTOR pmTOR pAKT->pmTOR Activates Proliferation Proliferation pAKT->Proliferation Promotes pmTOR->Proliferation Promotes

  • Experimental Outcomes: The activation of this pathway resulted in several anti-cancer effects [1] [2]:
    • In Vitro: Dose-dependent (10-80 µg/mL) inhibition of HCC cell proliferation, migration, and invasion; promotion of apoptosis; and disruption of mitochondrial morphology.
    • In Vivo: Significant inhibition of HCC tumor growth in a mouse model after treatment with this compound (10 mg/kg/day for 3 days).
    • Additional Targets: The study also reported that this compound suppressed the expression of various growth- and metastasis-related factors, including Src, Ras, MMP9, EpCAM, and CXCR4, and activated caspase-3 [1] [2].

Comparative Analysis of PTEN Modulators

The table below summarizes this compound based on available data and contrasts it with other classes of PTEN modulators described in scientific literature.

Modulator Type / Example Mechanism of Action Key Experimental Evidence Development Stage
Natural Product: this compound Promotes PTEN expression; inhibits PI3K/AKT pathway [1] [2]. In vitro HCC models; mouse xenograft model [1] [2]. Preclinical research
Small Molecule Inhibitors (of PTEN inhibitors) Compounds like bpV(pic) inhibit PTEN's phosphatase activity, which is a strategy explored for conditions like diabetes and heart failure [3]. In vitro enzymatic assays; animal models of ischemia/reperfusion injury and insulin resistance [3]. Preclinical research
Genetic & Transcriptional Modulators Targeting transcription factors (e.g., EGR1, p53) or using pseudogene (PTENP1) transcripts to regulate PTEN expression [4]. Cell culture studies demonstrating modulation of PTEN promoter activity and mRNA levels [4]. Early research / Target discovery
Kinase-Targeting Agents Inhibiting kinases that inactivate PTEN (e.g., CK2, GSK3β) or activating kinases that stabilize it (e.g., ROCK) [3]. Cell-based studies showing increased PTEN membrane localization and activity upon ROCK activation; inhibition of CK2 to restore PTEN function [3]. Target validation / Preclinical

Key Experimental Protocols for this compound

For researchers looking to replicate or build upon these findings, the core methodologies used in the this compound studies are outlined below [1] [2]:

  • 1. Cell Viability and Proliferation Assays

    • Purpose: To determine the inhibitory effect of this compound on cancer cell growth.
    • Protocol: Cells (e.g., HCC lines HLE, Bel 7402) are seeded in 96-well plates and treated with a concentration gradient of this compound (5-80 µg/mL) for 24-72 hours. Viability is measured using MTT or CCK-8 assays, where metabolically active cells convert a substrate into a colored formazan product. Absorbance is read at 490nm or 450nm, respectively [1].
  • 2. Apoptosis and Cell Death Analysis

    • Purpose: To assess the induction of programmed cell death.
    • Protocol:
      • DAPI Staining: Cells are treated with this compound, fixed, and stained with the fluorescent dye DAPI. Apoptotic cells are identified by observing nuclear condensation and fragmentation under a fluorescence microscope [1] [2].
      • Flow Cytometry: After treatment, cells are stained with Annexin V and propidium iodide (PI) to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations [1].
  • 3. Migration and Invasion Assays

    • Purpose: To evaluate the anti-metastatic potential of this compound.
    • Protocol:
      • Scratch/Wound Healing Assay: A confluent cell monolayer is scratched with a sterile tip. The closure of the wound is monitored over 24-48 hours in the presence of this compound, and the distance traveled is measured [1] [2].
      • Transwell Invasion Assay: Cells are seeded into the upper chamber of a Transwell insert coated with Matrigel (a basement membrane matrix). This compound is added to the upper chamber, and a chemoattractant (e.g., serum) is placed in the lower chamber. After incubation, cells that invade through the Matrigel and membrane to the lower side are stained and counted [1] [2].
  • 4. Protein Expression Analysis (Western Blotting)

    • Purpose: To investigate changes in protein levels within signaling pathways.
    • Protocol: After treatment with this compound, cells are lysed, and proteins are separated by gel electrophoresis. They are then transferred to a membrane and probed with specific primary antibodies against targets of interest (e.g., PTEN, p-AKT, p-mTOR, caspase-3). The signal is detected using secondary antibodies and chemiluminescence, providing semi-quantitative data on protein expression and phosphorylation [1].

The experimental workflow integrating these protocols is visualized below:

experimental_workflow CellCulture Cell Culture (HCC lines, normal liver cells) DrugTreatment This compound Treatment (10-80 µg/mL, 24-72h) CellCulture->DrugTreatment MTT MTT/CCK-8 Assay (Proliferation) DrugTreatment->MTT DAPI DAPI Staining/Flow Cytometry (Apoptosis) DrugTreatment->DAPI Scratch Scratch/Transwell Assay (Migration/Invasion) DrugTreatment->Scratch WesternBlot Western Blotting (PTEN, p-AKT pathway) DrugTreatment->WesternBlot InVivo In Vivo Validation (Mouse xenograft model) MTT->InVivo If results are promising DAPI->InVivo If results are promising Scratch->InVivo If results are promising WesternBlot->InVivo If results are promising

Research Implications and Future Directions

This compound represents an interesting natural product lead for PTEN modulation. Its key differentiator in current research is its multi-targeting nature, impacting not only the PTEN/PI3K/Axis but also other cancer-related factors like Src and Ras [1]. However, several critical questions remain before its full potential can be assessed:

  • Direct Molecular Target: The exact protein that this compound binds to in order to promote PTEN expression is still unknown. Identifying this target is a crucial next step.
  • Specificity and Toxicity: While initial studies note "low cytotoxicity" in normal liver cells (L-02 line) [1], more comprehensive toxicological and pharmacokinetic studies are needed.
  • Head-to-Head Comparisons: As you have noted, there is a clear lack of direct experimental data comparing this compound's potency and efficacy to other PTEN-activating strategies, such as CK2 inhibitors.

References

Vincosamide computational docking studies protein binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

The Role and Workflow of Molecular Docking

Molecular docking is a key computational technique in drug discovery that predicts how a small molecule (ligand) binds to a protein target (receptor). The core workflow involves several stages [1] [2]:

  • Preparation: The 3D structures of the protein and ligand are prepared and optimized.
  • Sampling: The docking algorithm generates numerous possible binding conformations (poses) of the ligand within the protein's active site.
  • Scoring: Each pose is evaluated and ranked using a scoring function to estimate the binding affinity, often reported as a docking score in kcal/mol (where more negative values typically indicate stronger binding) [2].

The following diagram outlines a generalized experimental workflow for a molecular docking study:

workflow start Start Docking Study prep Structure Preparation start->prep protein Protein Target prep->protein ligand Ligand Molecule prep->ligand dock Molecular Docking (Sampling Algorithm) protein->dock ligand->dock score Pose Scoring & Ranking dock->score analysis Interaction Analysis & Validation score->analysis end Results & Conclusion analysis->end

Vincosamide in a Computational Screening Study

One research study specifically identified N,alpha-L-rhamnopyranosyl this compound as a potential antiviral agent through computational screening [3].

  • Study Objective: To identify plant-derived alkaloids that could act as dual inhibitors of two key SARS-CoV-2 proteins: the Main Protease (Mpro) and the Spike glycoprotein [3].
  • Source Plant: this compound was one of 58 alkaloids retrieved from Alstonia scholaris for screening [3].
  • Screening Outcome: It was shortlisted as 1 of 12 lead alkaloids with potential dual inhibitory activity against both viral targets, based on its molecular docking interactions [3]. The study did not provide specific numerical docking scores for this compound, focusing instead on a broader screening outcome.

Molecular Docking Scoring Methodologies

The accuracy of a docking study hinges on the scoring functions used to predict binding affinity. These functions fall into several categories [1] [4]:

Category Description Key Characteristics Example Software/Tools
Force Field-Based Calculates binding energy based on physical atomic forces (e.g., van der Waals, electrostatics) [1]. High computational cost; physically detailed. AutoDock, DOCK [1].
Empirical-Based Estimates binding affinity using weighted energy terms derived from known complex structures [4]. Faster calculation; relies on parameter training. FireDock, ZRANK2, RosettaDock [4].
Knowledge-Based Uses statistical potentials from atom/residue pair frequencies in known structures [1] [4]. Good balance of speed and accuracy. SIPPER, AP-PISA [4].
Machine Learning-Based Learns complex scoring functions from large datasets of protein-ligand complexes [4]. Handles complex patterns; performance depends on training data. Newer, rapidly evolving approaches [4].

References

×

XLogP3

0.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

498.20021592 Da

Monoisotopic Mass

498.20021592 Da

Heavy Atom Count

36

Appearance

Powder

Dates

Last modified: 08-15-2023

Explore Compound Types